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  • Product: 5-Fluoroindole-3-carboxaldehyde
  • CAS: 2338-71-8

Core Science & Biosynthesis

Foundational

5-Fluoroindole-3-carboxaldehyde chemical properties

Topic: 5-Fluoroindole-3-carboxaldehyde Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Critical Intermediate for Kinase Inhibitor and Ser...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Fluoroindole-3-carboxaldehyde Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Intermediate for Kinase Inhibitor and Serotonergic Ligand Synthesis

Executive Summary

5-Fluoroindole-3-carboxaldehyde (CAS 2338-71-8) is a specialized heterocyclic building block essential in modern medicinal chemistry.[1] Distinguished by the electron-withdrawing fluorine atom at the C5 position and a reactive formyl group at C3, this compound serves as a linchpin in the synthesis of multi-targeted kinase inhibitors, serotonin (5-HT) receptor modulators, and carbonic anhydrase inhibitors.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via the Vilsmeier-Haack reaction, and a strategic overview of its reactivity profile in drug discovery.

Physicochemical Profile

The introduction of the fluorine atom at C5 significantly alters the electronic landscape of the indole ring compared to the parent indole-3-carboxaldehyde, enhancing metabolic stability and modulating the acidity of the NH proton.

Table 1: Key Chemical & Physical Properties
PropertySpecificationTechnical Note
CAS Number 2338-71-8
IUPAC Name 5-Fluoro-1H-indole-3-carbaldehyde
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Appearance Yellowish to off-white crystalline powderOxidation leads to darkening; store under inert gas.[2][3][4]
Melting Point 164 – 170 °CSharp melting point indicates high purity.
Solubility DMSO, DMF, Methanol, EthanolSparingly soluble in water; insoluble in hexanes.
pKa (NH) ~16 (estimated)Fluorine substitution increases acidity slightly vs. indole.
1H NMR Diagnostic δ 9.93 (s, 1H, CHO), 12.45 (br s, 1H, NH)Aldehyde proton is distinct and deshielded.

Synthesis Protocol: Vilsmeier-Haack Formylation[5][6][7]

The industrial and laboratory standard for synthesizing 5-Fluoroindole-3-carboxaldehyde is the Vilsmeier-Haack reaction . This method is preferred over Reimer-Tiemann due to its high regioselectivity for the electron-rich C3 position and absence of carbene-mediated side reactions.

Mechanistic Pathway

The reaction proceeds via the formation of an electrophilic chloroiminium ion (Vilsmeier reagent) which attacks the indole C3 position.[5]

VilsmeierHaack DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation POCl3 POCl3 POCl3->VR Inter Iminium Salt Intermediate VR->Inter + Indole Electrophilic Subst. Indole 5-Fluoroindole Indole->Inter Product 5-Fluoroindole-3- carboxaldehyde Inter->Product Hydrolysis (Na2CO3/H2O)

Figure 1: Vilsmeier-Haack mechanism targeting the C3 position of 5-fluoroindole.

Validated Experimental Procedure

Note: This protocol is scalable from gram to kilogram quantities.

Reagents:

  • 5-Fluoroindole (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (5.0 eq, anhydrous)

  • Sodium Carbonate (sat.[4] aq.) or Sodium Hydroxide (2M)[6]

Step-by-Step Methodology:

  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to 0°C. Add POCl₃ dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier reagent.

  • Addition: Dissolve 5-fluoroindole in minimal DMF and add dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1 hour. Then, heat to 40-60°C for 2-4 hours to ensure completion. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Quenching: Cool the reaction mixture to 0°C. Pour slowly into crushed ice/water.

  • Hydrolysis: Adjust pH to ~9-10 using saturated Na₂CO₃ or 2M NaOH. Observation: The iminium salt hydrolyzes, and the product precipitates as a solid.

  • Isolation: Filter the precipitate, wash copiously with water to remove DMF/salts, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or DMF/Water if necessary.

Reactivity & Medicinal Chemistry Applications[1][4][8][9][10]

The chemical versatility of 5-Fluoroindole-3-carboxaldehyde lies in the orthogonal reactivity of its functional groups. It acts as a "divergent node" in synthesis.

Reactivity Map

Reactivity cluster_Aldehyde Aldehyde Transformations cluster_Indole Indole Ring Modifications Core 5-Fluoroindole-3- carboxaldehyde Schiff Schiff Bases (Imines) Core->Schiff + R-NH2 Knoevenagel Knoevenagel Condensation Core->Knoevenagel + Malonates Reduction Alcohol/Amine Derivatives Core->Reduction + NaBH4 N_Alk N-Alkylation (Protection) Core->N_Alk + R-X / Base C2_Func C2-Lithiation (via N-protection) Core->C2_Func Directing Effect

Figure 2: Primary synthetic divergence points for 5-Fluoroindole-3-carboxaldehyde.

Key Therapeutic Applications
A. Carbonic Anhydrase (CA) Inhibitors

Recent studies have highlighted Schiff base derivatives of 5-fluoroindole-3-carboxaldehyde as potent inhibitors of human Carbonic Anhydrase isoforms (hCA I and hCA II).[7][8][9]

  • Mechanism: Condensation with substituted phenylhydrazines yields hydrazones.

  • Potency: Reported

    
     values in the nanomolar range (8–60 nM for hCA II).[7]
    
  • Significance: These isoforms are targets for anti-glaucoma, anti-epileptic, and anti-cancer therapies.[10]

B. Kinase Inhibitors (Sunitinib Analogs)

While Sunitinib utilizes a 5-fluoro-2-oxindole core, the 3-carboxaldehyde is a critical precursor for "Sunitinib-like" vinyl-indoles and split-kinase inhibitors.

  • Chemistry: Knoevenagel condensation with oxindoles or thiazolidinediones creates the vinyl linker characteristic of Type I/II kinase inhibitors.

  • Target: Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR.

C. Serotonin (5-HT) Receptor Ligands

The 5-fluoro-tryptamine scaffold is accessed via Henry reaction (nitroaldol) of the aldehyde followed by reduction. These derivatives are explored for 5-HT6 and 5-HT2A receptor affinity, relevant in treating CNS disorders.

Handling & Safety (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to air oxidation to the carboxylic acid over time.

  • PPE: N95 dust mask, nitrile gloves, and safety goggles are mandatory during handling to prevent mucosal irritation.

References

  • Akman, E., et al. (2025). Binding energies of hCA I, II and AChE with derivatives of 5-fluoroindole-3-carboxaldehyde. ResearchGate. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Protocols. [Link]

  • PubChem. 5-Fluoroindole-3-carboxaldehyde Compound Summary (CID 259089). [Link]

Sources

Exploratory

Strategic Utilization of 5-Fluoroindole-3-carboxaldehyde

Executive Summary: The Fluorine Advantage 5-Fluoroindole-3-carboxaldehyde (5-FICA) represents a critical pharmacophore in modern medicinal chemistry.[1] Its value is derived from the synergistic combination of the indole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

5-Fluoroindole-3-carboxaldehyde (5-FICA) represents a critical pharmacophore in modern medicinal chemistry.[1] Its value is derived from the synergistic combination of the indole scaffold—a "privileged structure" in drug discovery—and the C5-fluorine substitution.[1]

The fluorine atom is not merely a substituent; it is a metabolic modulator.[1] By blocking the metabolically susceptible C5 position (a common site for cytochrome P450 oxidation in unsubstituted indoles), 5-FICA derivatives often exhibit extended half-lives (t1/2) and altered lipophilicity (logP). Furthermore, the C3-aldehyde functionality serves as a highly reactive "chemical handle," enabling rapid diversification into Schiff bases, chalcones, and vinyl-indoles essential for kinase inhibitor libraries.

This guide provides a rigorous technical analysis of 5-FICA, detailing its synthesis via the Vilsmeier-Haack reaction, its application in designing Sunitinib-like kinase inhibitors, and the analytical metrics required for validation.[1]

Chemical Profile & Physiochemical Properties[2][3][4][5][6][7][8][9][10]

Table 1: Technical Specifications of 5-Fluoroindole-3-carboxaldehyde

PropertySpecificationExperimental Notes
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Appearance Off-white to pale yellow/orange solidColor darkens upon oxidation/light exposure.[1]
Melting Point 170 – 172 °CSharp melting point indicates high purity (>98%).[1]
Solubility DMSO, DMF, Hot Ethanol, MethanolPoorly soluble in water and cold non-polar solvents (Hexane).
Storage 2-8°C, Inert Atmosphere (Ar/N₂)Aldehyde is susceptible to air oxidation to the carboxylic acid.
pKa ~16 (Indole NH)Requires strong bases (e.g., NaH, KOH) for N-alkylation.

Core Synthesis: The Vilsmeier-Haack Protocol

The industrial standard for synthesizing 5-FICA is the Vilsmeier-Haack formylation.[1] This electrophilic aromatic substitution is preferred over the Reimer-Tiemann reaction due to higher regioselectivity for the C3 position and milder conditions.[1]

Mechanistic Logic
  • Reagent Formation: Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (POCl₃) to form the electrophilic "Vilsmeier Reagent" (chloroiminium ion).[1]

  • Electrophilic Attack: The electron-rich indole ring (specifically C3) attacks the iminium ion.[1]

  • Hydrolysis: The resulting intermediate is hydrolyzed under basic conditions to release the aldehyde.[1]

Validated Experimental Protocol

Note: This protocol is scalable from gram to kilogram quantities.

Reagents:

  • 5-Fluoroindole (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • DMF (anhydrous, 5-10 volumes)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (aq)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction vessel with anhydrous DMF. Cool to 0–5°C using an ice/salt bath.[1]

  • Activation: Add POCl₃ dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent thermal decomposition of the Vilsmeier reagent.[1] Stir for 30 minutes.

  • Addition: Dissolve 5-fluoroindole in minimal DMF and add dropwise to the pre-formed reagent. The solution will typically turn yellow/orange.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. If conversion is incomplete (check TLC), heat to 40°C for 1 hour.

  • Quenching & Hydrolysis: Pour the reaction mixture onto crushed ice. The intermediate iminium salt is water-soluble.[1]

  • Basification: Slowly add 4N NaOH or saturated Sodium Acetate with vigorous stirring until pH 9–10 is reached. Observation: The product will precipitate as a solid during this step.[1]

  • Isolation: Filter the precipitate, wash copiously with water (to remove DMF/salts), and recrystallize from ethanol/water.

Process Visualization

VilsmeierSynthesis Reagents Reagents: DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier Activation Addition Substrate Addition: 5-Fluoroindole (0-5°C) Vilsmeier->Addition Electrophile Ready Intermediate Iminium Intermediate (C3-substituted) Addition->Intermediate C3 Attack Hydrolysis Hydrolysis: Ice/NaOH (pH 9-10) Intermediate->Hydrolysis Quench Product Product: 5-Fluoroindole-3- carboxaldehyde Hydrolysis->Product Precipitation

Figure 1: Vilsmeier-Haack synthetic pathway for the regioselective formylation of 5-fluoroindole.

Strategic Applications in Drug Design

Kinase Inhibitor Scaffolds (Sunitinib Analogs)

While Sunitinib (Sutent®) is synthesized via 5-fluorooxindole, 5-FICA serves as a crucial starting material for "next-generation" kinase inhibitors that retain the indole aromaticity.[1]

  • Mechanism: The C3-aldehyde undergoes Knoevenagel condensation with active methylene compounds (e.g., thiazolidinediones, oxindoles) to form vinyl-indoles.[1]

  • Biological Target: These derivatives target the ATP-binding pocket of Tyrosine Kinases (VEGFR, PDGFR), where the C5-fluorine forms halogen bonds or metabolic blocks within the hydrophobic pocket.

Schiff Base Libraries (Antimicrobial & Anticancer)

The aldehyde group is an ideal "click" point for generating diversity libraries.[1]

  • Reaction: Condensation with primary amines, hydrazines, or thiosemicarbazides.[1]

  • Utility: 5-FICA-derived Schiff bases have demonstrated potent activity against Mycobacterium tuberculosis and various cancer cell lines (MCF-7).[1] The C=N linker serves as a bioisostere for the peptide bond, improving stability.

Quorum Sensing Inhibition

Recent research highlights 5-FICA as an inhibitor of bacterial quorum sensing in Pseudomonas aeruginosa.[1] Unlike antibiotics that kill bacteria (selecting for resistance), 5-FICA disrupts bacterial communication, reducing virulence factor production without imposing survival pressure.[1]

Reactivity Flowchart

ReactivityProfile Core 5-Fluoroindole-3-carboxaldehyde (CAS 2338-71-8) Knoevenagel Knoevenagel Condensation (Active Methylene) Core->Knoevenagel Schiff Schiff Base Formation (Amines/Hydrazines) Core->Schiff Redox Redox Transformations Core->Redox VinylIndoles Vinyl-Indole Kinase Inhibitors (VEGFR/PDGFR Targets) Knoevenagel->VinylIndoles Ligands Antimicrobial/Anticancer Ligands (M. tuberculosis active) Schiff->Ligands Derivatives 5-Fluoro-tryptamine derivatives (via Nitroalkene reduction) Redox->Derivatives

Figure 2: Divergent synthesis pathways utilizing the C3-aldehyde handle for medicinal chemistry applications.[1]

Analytical Characterization (QC)

To ensure the integrity of the starting material before initiating synthesis, the following analytical signals must be verified.

1. Proton NMR (¹H-NMR, DMSO-d₆, 400 MHz):

  • δ 9.92 ppm (s, 1H): The aldehyde proton (-CH O). This is the most diagnostic peak.[1] If this is a multiplet or shifted, oxidation to acid may have occurred.[1]

  • δ 12.27 ppm (br s, 1H): Indole -NH .[1] Broad due to exchangeable nature.[1]

  • δ 8.44 ppm (s, 1H): C2-H proton.[1][2] Deshielded by the adjacent aldehyde.[1]

  • δ 7.0 – 8.0 ppm: Aromatic protons showing distinct splitting due to ¹⁹F coupling (typically J values of 4–9 Hz).[1]

2. Infrared Spectroscopy (FT-IR):

  • 1630–1650 cm⁻¹: Strong C=O stretching vibration (conjugated aldehyde).[1]

  • 3100–3250 cm⁻¹: N-H stretching (broad).[1]

3. Mass Spectrometry (ESI-MS):

  • m/z 164.1 [M+H]⁺: Positive mode.[1]

  • m/z 162.1 [M-H]⁻: Negative mode (often more sensitive for indoles).[1]

Handling & Safety Protocols

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Stability: The aldehyde is prone to auto-oxidation.[1] Store under nitrogen or argon.[1] If the solid turns from white/yellow to brown, recrystallize (Ethanol/Water) to remove carboxylic acid impurities.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis, particularly when handling POCl₃ (releases HCl gas upon hydrolysis).

References

  • Vilsmeier-Haack Mechanism & Protocol

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][3][4] Comprehensive Organic Synthesis.

    • Source:

  • Synthesis of 5-Fluoroindole-3-carboxaldehyde

    • Application of Vilsmeier-Haack on substituted indoles.[1]

    • Source:[1]

  • Medicinal Applications (Schiff Bases)

    • Bhardwaj, V., et al. (2020). Synthesis and biological evaluation of novel indole-based Schiff bases. Journal of Molecular Structure.
    • Source:

  • Kinase Inhibitor Design (Sunitinib Context)

    • Mishra, C. B., et al. (2017). Indole derivatives as potent inhibitors of protein kinases.[1] Anti-Cancer Agents in Medicinal Chemistry.

    • Source:

  • Quorum Sensing Inhibition

    • Source:

Sources

Foundational

The Fluorinated Indole Scaffold: Technical Guide to 5-Fluoroindole-3-carboxaldehyde in Oncology

Executive Summary: The Strategic Value of the Scaffold In the landscape of antiproliferative drug design, 5-Fluoroindole-3-carboxaldehyde (5-FIC) represents a "privileged structure"—a molecular framework capable of provi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

In the landscape of antiproliferative drug design, 5-Fluoroindole-3-carboxaldehyde (5-FIC) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the synergistic combination of the indole core (mimicking the amino acid tryptophan) and the C5-fluorine substitution.

For the medicinal chemist, 5-FIC is not merely a reagent but a strategic starting point for Fragment-Based Drug Discovery (FBDD) . The C3-aldehyde functionality serves as a highly reactive electrophilic handle for rapid diversification, while the C5-fluorine atom modulates metabolic stability (blocking hydroxylation at the susceptible C5 position) and alters the electronic distribution of the indole ring, often enhancing binding affinity through non-covalent interactions.

This guide details the synthetic utility, validated anticancer mechanisms, and experimental protocols for leveraging 5-FIC in oncology research.

Chemical Rationale & Synthetic Versatility[1][2]

Why 5-Fluoro?

The introduction of fluorine at the 5-position of the indole ring confers specific pharmacological advantages:

  • Metabolic Blockade: The C5 position of indole is the primary site for cytochrome P450-mediated hydroxylation. Fluorine substitution blocks this metabolic soft spot, extending the in vivo half-life of derivatives.

  • Electronic Modulation: Fluorine is highly electronegative, lowering the pKa of the indole NH and altering the electron density of the aromatic system, which can strengthen

    
     stacking interactions with DNA base pairs or aromatic residues in protein binding pockets.
    
Synthetic Workflows

The aldehyde group at C3 allows for facile conversion into diverse chemotypes. The following diagram illustrates the three primary synthetic pathways used to generate anticancer libraries from 5-FIC.

G Start 5-Fluoroindole-3- carboxaldehyde RxnA + Primary Amines (Ethanol/Reflux) Start->RxnA RxnB + Thiosemicarbazides (Cat. AcOH) Start->RxnB RxnC + Active Methylenes (Piperidine/Base) Start->RxnC ProdA Schiff Bases / Imines (DNA Intercalators) RxnA->ProdA ProdB Thiosemicarbazones (Iron Chelators / RNR Inhibitors) RxnB->ProdB ProdC Chalcones / Vinylogs (Tubulin/Kinase Inhibitors) RxnC->ProdC

Figure 1: Divergent synthetic pathways from 5-Fluoroindole-3-carboxaldehyde yielding three distinct classes of anticancer agents.

Validated Anticancer Applications[2][4]

Thiosemicarbazones: Iron Chelation & ROS Generation

Derivatives formed by condensing 5-FIC with thiosemicarbazides are among the most potent applications. These compounds function as tridentate ligands (N-N-S donor set) , capable of chelating transition metals like Iron (Fe) and Copper (Cu).

  • Mechanism: Cancer cells have a high requirement for iron to drive DNA synthesis via Ribonucleotide Reductase (RNR). 5-FIC thiosemicarbazones deplete intracellular iron pools and form redox-active complexes that generate Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction and apoptosis.

  • Performance: Studies indicate these derivatives often exhibit IC50 values in the sub-micromolar range against leukemia lines (e.g., K562, HL-60).[1]

Schiff Base Metal Complexes

The "naked" Schiff bases derived from 5-FIC often show moderate activity, but their coordination complexes with Cu(II), Co(II), and Ni(II) show significantly enhanced cytotoxicity.

  • Bio-relevance: The metal center facilitates interaction with the negatively charged phosphate backbone of DNA, while the planar 5-fluoroindole moiety intercalates between base pairs.

Comparative Cytotoxicity Data

The following table summarizes the antiproliferative potency of 5-FIC derivatives across standard cancer cell lines.

Derivative ClassCell LineCancer TypeIC50 Range (µM)Primary MechanismRef
Thiosemicarbazone K562CML Leukemia0.89 - 1.80Iron Chelation / ROS[1]
Thiosemicarbazone HL-60Promyelocytic Leukemia1.00 - 2.50Apoptosis (Caspase-3)[1]
Sulfonohydrazide MCF-7Breast (ER+)13.2Tubulin Interference[2]
Sulfonohydrazide MDA-MB-468Breast (Triple Neg)8.2Unknown[2]
Cu(II) Complex PC-3Prostate1.0 - 5.0Proteasome Inhibition[3]

Detailed Experimental Protocols

Synthesis of 5-Fluoroindole-3-thiosemicarbazone

This protocol produces a high-purity ligand suitable for biological testing or metal complexation.

Reagents:

  • 5-Fluoroindole-3-carboxaldehyde (1.0 mmol)

  • Thiosemicarbazide (1.0 mmol)[2]

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic amount, 3-5 drops)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 5-Fluoroindole-3-carboxaldehyde in 10 mL of hot absolute ethanol in a round-bottom flask.

  • Addition: In a separate beaker, dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot ethanol. Add this solution to the aldehyde solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture.

  • Reflux: Reflux the reaction mixture at 80°C for 3–5 hours. Monitor progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The aldehyde spot should disappear.

  • Isolation: Allow the mixture to cool to room temperature. A precipitate will form.[3] Cool further on ice for 30 minutes to maximize yield.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) followed by cold ether. Recrystallize from hot ethanol/DMF (9:1) if necessary.

  • Characterization: Confirm structure via ¹H-NMR (look for the disappearance of the aldehyde proton at ~10 ppm and appearance of the azomethine proton -CH=N-).

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 of the synthesized derivative.

  • Seeding: Seed cancer cells (e.g., MCF-7 or K562) in 96-well plates at a density of

    
     cells/well in 100 µL complete medium. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve the 5-FIC derivative in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h or 72h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Remove media (for adherent cells) or add solubilization buffer (for suspension cells). Dissolve crystals in 100 µL DMSO.

  • Measurement: Read absorbance at 570 nm. Calculate % viability relative to DMSO control.

Mechanism of Action: The Multi-Target Network

The following diagram visualizes how 5-FIC derivatives (specifically thiosemicarbazones and metal complexes) induce cell death.

MOA Drug 5-FIC Derivative (Thiosemicarbazone) Cell Cell Membrane Drug->Cell IronPool Intracellular Iron Pool (Fe2+/Fe3+) Drug->IronPool Binds DNA Genomic DNA Drug->DNA Intercalation ROS Redox Cycling -> ROS (Superoxide/Hydroxyl) Drug->ROS Cu/Fe Complex Chelation Iron Chelation (Depletion) IronPool->Chelation RNR Ribonucleotide Reductase (RNR) CycleArrest Cell Cycle Arrest (S-Phase Block) RNR->CycleArrest DNADamage DNA Fragmentation DNA->DNADamage Chelation->RNR Inhibits ROS->DNADamage Apoptosis Apoptosis (Caspase 3 Activation) ROS->Apoptosis DNADamage->Apoptosis CycleArrest->Apoptosis

Figure 2: Multi-modal mechanism of action for 5-Fluoroindole-3-carboxaldehyde derivatives involving iron deprivation, ROS generation, and DNA intercalation.

Future Outlook

The 5-Fluoroindole-3-carboxaldehyde scaffold remains underutilized in Antibody-Drug Conjugates (ADCs) . Future research should focus on linking potent 5-FIC thiosemicarbazones to monoclonal antibodies via cleavable linkers, utilizing the aldehyde group for conjugation chemistry. This would combine the high potency of the fluorinated indole payload with the selectivity of targeted delivery.[4]

References

  • Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells. PubMed. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PubMed Central. [Link]

  • Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells. Cancer Research (Supplementary Data). [Link]

  • Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. PubMed Central. [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. [Link][5]

Sources

Exploratory

Precision Sourcing and Validation of 5-Fluoroindole-3-carboxaldehyde: A Technical Guide

Topic: Precision Sourcing and Validation of 5-Fluoroindole-3-carboxaldehyde Content Type: Technical Whitepaper Audience: Medicinal Chemists, CMC Leads, Procurement Specialists Executive Summary: The Fluorine Factor In th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Sourcing and Validation of 5-Fluoroindole-3-carboxaldehyde Content Type: Technical Whitepaper Audience: Medicinal Chemists, CMC Leads, Procurement Specialists

Executive Summary: The Fluorine Factor

In the landscape of kinase inhibitor development and serotonin receptor modulation, 5-Fluoroindole-3-carboxaldehyde (CAS 2338-71-8) is not merely a reagent; it is a strategic scaffold. The introduction of the fluorine atom at the C5 position modulates metabolic stability (blocking CYP450 oxidation at the electron-rich C5) and alters the pKa of the indole NH, influencing hydrogen bond donor capability in the active site.

However, the commercial supply chain for this intermediate varies significantly in quality. Impurities derived from the Vilsmeier-Haack formylation process—specifically regioisomers and residual acidic species—can silently compromise downstream Knoevenagel condensations or reductive aminations. This guide provides a self-validating protocol to secure supply integrity.

Technical Profile & Critical Quality Attributes (CQA)

Before engaging suppliers, the technical specifications must be aligned with the intended synthetic application.

Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name: 5-Fluoro-1H-indole-3-carbaldehyde[1][2]

  • CAS: 2338-71-8[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    FNO[1][2][3][5]
  • Molecular Weight: 163.15 g/mol [1][2][3]

The Purity/Polymorph Discrepancy

Commercial suppliers typically list melting points in two distinct ranges: 159–166 °C and 164–170 °C . This variance often indicates differences in crystallinity, solvation, or purity.

SpecificationResearch GradeGMP/High-Purity GradeImpact on Synthesis
Purity (HPLC)

97.5%

99.0%
< 98% risks side-reactions in sensitive catalytic cycles.
Appearance Pale yellow to orange powderWhite to off-white crystalline powderColor indicates oxidation (carboxylic acid formation).
Free Acid

1.0%

0.1%
Acid quenches basic catalysts (e.g., piperidine) in condensations.
Water Content Not typically specified

0.5%
Critical for moisture-sensitive organometallic steps.

Supply Landscape & Sourcing Strategy

The market is segmented into bulk chemical suppliers and specialized research boutiques.

  • Tier 1 (High Reliability): Suppliers like Thermo Scientific (Alfa Aesar) and Chem-Impex provide detailed Certificates of Analysis (CoA) with trace metal data. Their specs typically guarantee

    
     98% purity with strict melting point ranges.
    
  • Tier 2 (Bulk/Aggregators): Suppliers like BLD Pharm and ChemScene offer cost-effective bulk options. While suitable for early-stage discovery, batches may require recrystallization to remove oligomeric impurities.

Recommendation: For GLP tox studies or late-stage lead optimization, mandate a "Use Test" or specific impurity profiling (specifically for the 4-fluoro or 6-fluoro isomers) from Tier 2 suppliers.

Incoming Quality Control (IQC): A Self-Validating System

Do not rely solely on the supplier's CoA. Implement this internal validation workflow upon receipt of any new batch.

IQC Workflow Diagram

IQC_Workflow Start Batch Receipt (CAS 2338-71-8) Visual Visual Inspection (Check for Orange/Brown Color) Start->Visual Solubility Solubility Check (DMSO/MeOH) Visual->Solubility Decision1 Color/Solubility OK? Solubility->Decision1 Recryst Recrystallize (EtOH/Water) Decision1->Recryst No (Oxidation) HPLC HPLC Analysis (Purity > 98%) Decision1->HPLC Yes Recryst->HPLC NMR 19F NMR Analysis (Regioisomer Check) HPLC->NMR Decision2 Pass Specs? NMR->Decision2 Release Release for Synthesis Decision2->Release Yes Reject Reject / Return Decision2->Reject No

Figure 1: Incoming Quality Control (IQC) workflow for validating 5-fluoroindole-3-carboxaldehyde purity.

Analytical Protocols
A.

F NMR: The Regioisomer Hunter

The Vilsmeier-Haack reaction is generally selective for the C3 position. However, the starting material (5-fluoroindole) may contain traces of 4-fluoro or 6-fluoro isomers, which will carry through.

  • Protocol: Dissolve 10 mg in DMSO-

    
    .
    
  • Criterion: A single distinct fluorine signal should be observed. Any secondary peaks (often shifted by 2-5 ppm relative to the main peak) indicate isomeric impurities that HPLC might miss due to co-elution.

B. Acid Content Titration

Oxidation of the aldehyde converts it to 5-fluoroindole-3-carboxylic acid.

  • Protocol: Dissolve 100 mg in neutral ethanol. Titrate with 0.01 M NaOH using phenolphthalein.

  • Limit: Free acid > 1.0% warrants purification (Recrystallization from EtOH/H

    
    O).
    

Synthetic Utility & Mechanistic Insights

Understanding the synthesis of the material helps predict its behavior. The industrial preparation utilizes the Vilsmeier-Haack Formylation .

Reaction Pathway & Impurity Origins

Vilsmeier_Pathway SM 5-Fluoroindole Intermediate Iminium Salt (Electrophilic Attack at C3) SM->Intermediate C3 Attack Impurity1 Impurity A: N-Formyl Indole SM->Impurity1 N-Attack (Minor) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Product 5-Fluoroindole- 3-carboxaldehyde Intermediate->Product Hydrolysis (Base) Impurity2 Impurity B: Inorganic Phosphates Intermediate->Impurity2 Poor Workup

Figure 2: Vilsmeier-Haack pathway showing the origin of critical impurities.

Why Purity Matters: The "Sunitinib" Effect

In the synthesis of kinase inhibitors (analogous to Sunitinib scaffolds), the aldehyde is often condensed with an oxindole or similar active methylene compound.

  • Aldehyde Purity: If the aldehyde is partially oxidized to the acid, it will not participate in the Knoevenagel condensation, lowering yields and complicating purification.

  • Metal Scavenging: Residual phosphorous or metals from the Vilsmeier workup can poison palladium catalysts used in subsequent cross-coupling reactions (e.g., Suzuki couplings on the aryl ring).

Handling and Storage

  • Storage: Keep at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The aldehyde is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.

  • Stability: Re-test purity (HPLC) if the container has been open for >3 months.

References

  • National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PubMed Central. Retrieved January 31, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Knoevenagel Condensation with 5-Fluoroindole-3-carboxaldehyde for Drug Discovery Scaffolds

Introduction: The Strategic Importance of the Knoevenagel Condensation in Medicinal Chemistry The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, provides a robust and effici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation in Medicinal Chemistry

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, provides a robust and efficient pathway to α,β-unsaturated compounds.[1][2] This reaction, involving the condensation of an aldehyde or ketone with an active methylene compound, is particularly valuable in the synthesis of pharmaceutical intermediates and biologically active molecules.[2] The indole nucleus and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the indole core at the 3-position via a Knoevenagel condensation opens up a vast chemical space for the development of novel therapeutic agents. This application note provides a detailed protocol and scientific rationale for the Knoevenagel condensation of 5-fluoroindole-3-carboxaldehyde with malononitrile, a key reaction for generating promising molecular scaffolds for drug development. The resulting product, 2-((5-fluoro-1H-indol-3-yl)methylene)malononitrile, and its analogues have shown significant potential as antitumor and antimicrobial agents.

The introduction of a fluorine atom at the 5-position of the indole ring is a strategic choice in medicinal chemistry. Fluorine substitution can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. By combining the privileged indole scaffold with the bio-isosteric replacement of hydrogen with fluorine, and subsequently extending the molecule with a reactive and versatile acrylonitrile moiety through the Knoevenagel condensation, we can generate a library of compounds with high potential for biological activity.

Reaction Mechanism and Rationale for Reagent Selection

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. The chosen catalyst, typically a weak base like piperidine or triethylamine, deprotonates the active methylene compound (in this case, malononitrile) to form a resonance-stabilized carbanion.[3] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-fluoroindole-3-carboxaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.

Choice of Active Methylene Compound: Malononitrile

Malononitrile is a highly effective active methylene compound for the Knoevenagel condensation due to the presence of two electron-withdrawing nitrile groups. These groups increase the acidity of the methylene protons, facilitating their removal by a weak base. The resulting dicyanomethylene group in the product is a versatile functional handle for further synthetic transformations and is a common feature in biologically active molecules.

Choice of Catalyst: Piperidine

Piperidine, a secondary amine, is a commonly used and effective catalyst for the Knoevenagel condensation.[4] It is sufficiently basic to deprotonate malononitrile without causing self-condensation of the aldehyde. The catalytic cycle of piperidine is efficient, leading to high yields of the desired product under mild reaction conditions.

Choice of Solvent: Ethanol

Ethanol is a suitable solvent for this reaction as it can dissolve both the reactants and the catalyst. It is a polar protic solvent that can facilitate the reaction without interfering with the mechanism. Furthermore, the product often has limited solubility in ethanol upon cooling, which can simplify the purification process through precipitation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the Knoevenagel condensation of 5-fluoroindole-3-carboxaldehyde with malononitrile.

Materials and Equipment
Reagent/EquipmentGrade/Specification
5-Fluoroindole-3-carboxaldehyde≥98% purity
Malononitrile≥99% purity
PiperidineReagent grade
Ethanol (EtOH)Anhydrous
Round-bottom flaskAppropriate size (e.g., 50 mL)
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Buchner funnel and filter paper
Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoroindole-3-carboxaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in anhydrous ethanol (approximately 10-15 mL per gram of aldehyde).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq.).

  • Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The formation of the product will be indicated by the appearance of a new, typically more polar, spot. The reaction is generally complete within 2-4 hours. Gentle heating to reflux can be applied to accelerate the reaction if necessary.

  • Product Isolation: Upon completion of the reaction (as indicated by TLC), a precipitate of the product may form. If so, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product under vacuum to obtain the final compound, 2-((5-fluoro-1H-indol-3-yl)methylene)malononitrile.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the formation of the new carbon-carbon double bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and the alkene (C=C) bonds.

  • Melting Point Analysis: To assess the purity of the compound.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow A 1. Dissolve Reactants (5-Fluoroindole-3-carboxaldehyde & Malononitrile) in Ethanol B 2. Add Catalyst (Piperidine) A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Cool in Ice Bath (Precipitation) C->D E 5. Filter and Wash (with cold Ethanol) D->E F 6. Dry Under Vacuum E->F G Characterization (NMR, MS, IR, MP) F->G G cluster_mechanism Simplified Knoevenagel Condensation Mechanism Reactants 5-Fluoroindole-3-carboxaldehyde + Malononitrile Aldehyde Aldehyde Carbonyl (Electrophile) Reactants->Aldehyde Catalyst Piperidine Carbanion Malononitrile Carbanion (Nucleophile) Catalyst->Carbanion Deprotonation Carbanion->Aldehyde Nucleophilic Attack Intermediate Aldol-type Intermediate Aldehyde->Intermediate Product 2-((5-Fluoro-1H-indol-3-yl)methylene)malononitrile + H₂O Intermediate->Product Dehydration

The catalytic cycle of the Knoevenagel condensation.

Applications in Drug Development

The Knoevenagel adducts derived from indole-3-carboxaldehydes are of significant interest to the pharmaceutical industry. The resulting α,β-unsaturated nitrile moiety is a Michael acceptor and can covalently interact with biological nucleophiles, a mechanism of action for several approved drugs.

  • Anticancer Activity: Numerous studies have demonstrated the potent antitumor activity of indole-acrylonitrile derivatives. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. The presence of the 5-fluoro substituent can further enhance this activity.

  • Antimicrobial Properties: The indole scaffold is a common feature in natural and synthetic antimicrobial agents. The Knoevenagel products of indole-3-carboxaldehydes have shown promising activity against a range of bacterial and fungal pathogens.

Troubleshooting and Safety Considerations

  • Low Yield: If the reaction yield is low, ensure that the starting materials are pure and the ethanol is anhydrous. The reaction can be gently heated to reflux to drive it to completion.

  • Incomplete Reaction: If the reaction does not go to completion, a slight excess of malononitrile and a longer reaction time may be necessary.

  • Purification Issues: If the product does not precipitate, the solvent can be partially removed under reduced pressure to induce crystallization. If the product is an oil, purification by column chromatography on silica gel may be required.

Safety Precautions:

  • Malononitrile is toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidine is a corrosive and flammable liquid. Handle it in a fume hood and avoid contact with skin and eyes.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The Knoevenagel condensation of 5-fluoroindole-3-carboxaldehyde with malononitrile is a straightforward and efficient method for the synthesis of a valuable scaffold for drug discovery. The resulting 2-((5-fluoro-1H-indol-3-yl)methylene)malononitrile and its derivatives are promising candidates for the development of new anticancer and antimicrobial agents. This application note provides a solid foundation for researchers to explore the synthesis and biological evaluation of this important class of compounds.

References

  • A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (n.d.). SBQ. Retrieved January 30, 2026, from [Link]

  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. (2018, February 6). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (2022, November 28). MDPI. Retrieved January 30, 2026, from [Link]

  • Knoevenagel condensation of aromatic aldehydes with malononitrile a. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. (2012, September 30). European Journal of Chemistry. Retrieved January 30, 2026, from [Link]

  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved January 30, 2026, from [Link]

  • Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021, October 18). ACS Omega. Retrieved January 30, 2026, from [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2011, November 7). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016, September 12). ACG Publications. Retrieved January 30, 2026, from [Link]

  • 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (n.d.). Bulgarian Chemical Communications. Retrieved January 30, 2026, from [Link]

  • Indoles via Knoevenagel–Hemetsberger reaction sequence. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

Sources

Application

Application Note: High-Yield Synthesis and Functionalization of 5-Fluoroindole-3-Carboxaldehyde Schiff Bases

Executive Summary This application note details the optimized synthesis of Schiff bases derived from 5-Fluoroindole-3-carboxaldehyde . The indole scaffold is a "privileged structure" in medicinal chemistry, capable of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of Schiff bases derived from 5-Fluoroindole-3-carboxaldehyde . The indole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. The introduction of a fluorine atom at the C5 position enhances metabolic stability (blocking metabolic oxidation) and increases lipophilicity, facilitating membrane permeability—a critical factor in drug development.

This guide provides two validated protocols: a robust Conventional Reflux Method for scalability and a Microwave-Assisted Method for rapid library generation. It targets researchers in antimicrobial and anticancer drug discovery, emphasizing the critical process parameters (CPPs) required to ensure high purity and yield.

Strategic Rationale & Mechanism

The Fluorine Effect in Indole Scaffolds

The 5-fluoro substitution is non-trivial. Unlike the hydrogen analog, the C-F bond induces a strong dipole and alters the pKa of the indole NH, potentially influencing hydrogen bond donor capability. In the context of Schiff bases (imines), the electron-withdrawing nature of fluorine at C5 exerts a subtle inductive effect on the C3-aldehyde, making the carbonyl carbon slightly more electrophilic compared to unsubstituted indole-3-carboxaldehyde, thereby facilitating nucleophilic attack by amines.

Reaction Mechanism

The synthesis proceeds via an acid-catalyzed condensation reaction.

  • Activation: The carbonyl oxygen is protonated (or hydrogen-bonded) by the acid catalyst (Acetic Acid/H₂SO₄), increasing electrophilicity.

  • Addition: The primary amine acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral carbinolamine (hemiaminal) intermediate.

  • Elimination: Proton transfer and subsequent dehydration (loss of water) yield the imine (Schiff base).

Note: The indole nitrogen lone pair participates in aromatic resonance and is not nucleophilic enough to interfere with the reaction, but it does donate electron density into the ring, stabilizing the C3 position.

Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: 5-Fluoroindole-3-carboxaldehyde (Purity >97%)

  • Amine Component: Substituted aniline or aliphatic amine (1.0 - 1.2 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (GAA) or conc. H₂SO₄

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Microwave Reactor (optional for Method B).

Method A: Conventional Reflux (Scalable)

Best for: Gram-scale synthesis and thermally stable amines.

  • Preparation: Dissolve 1.0 mmol of 5-Fluoroindole-3-carboxaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add 1.0 mmol (equimolar) of the primary amine.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reaction: Reflux the mixture at 70-80°C for 3–5 hours.

    • Checkpoint: Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). The aldehyde spot (Rf ~0.4-0.5) should disappear.

  • Isolation: Pour the hot reaction mixture onto 100 mL of crushed ice with vigorous stirring.

  • Precipitation: A colored precipitate (typically yellow/orange) will form immediately. Let stand for 30 minutes.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield the pure Schiff base.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for: High-throughput screening and rapid library generation.

  • Mixing: Mix 1.0 mmol of aldehyde and 1.0 mmol of amine in a microwave vial with a minimum amount of ethanol (2-3 mL) to create a slurry.

  • Catalysis: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Irradiate at 140–300 W (maintain temp <80°C) for 2–5 minutes.

  • Workup: Cool to room temperature. Add ice-cold water (10 mL) to precipitate the product.

  • Purification: Filter and recrystallize as in Method A.

Workflow Visualization

The following diagram outlines the decision-making process and workflow for the synthesis, ensuring quality control at every stage.

SynthesisWorkflow Start Start: 5-Fluoroindole-3-CHO + Primary Amine Choice Select Method Start->Choice Reflux Method A: Reflux (EtOH) 3-5 Hours, 80°C Choice->Reflux Scale > 1g Microwave Method B: Microwave 2-5 Mins, <80°C Choice->Microwave High Throughput TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC Microwave->TLC TLC->Reflux Incomplete Workup Pour onto Crushed Ice TLC->Workup Aldehyde Consumed Filter Filtration & Washing (Cold Water) Workup->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst Analysis Characterization (NMR, IR, Mass) Recryst->Analysis

Figure 1: Decision tree and experimental workflow for the synthesis of 5-Fluoroindole-3-carboxaldehyde Schiff bases.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral features must be verified.

Spectroscopic Data Summary
TechniqueFunctional GroupExpected Signal / ShiftNotes
FT-IR C=N (Imine)1600 – 1640 cm⁻¹Sharp, strong band. Diagnostic of Schiff base formation.
FT-IR N-H (Indole)3200 – 3400 cm⁻¹Broad band. Confirms indole ring integrity.
¹H NMR -CH=N- (Azomethine)δ 8.3 – 8.8 ppm (s, 1H)Singlet.[1] Disappearance of aldehyde signal (~9.9 ppm) confirms conversion.
¹H NMR Indole N-Hδ 11.0 – 12.0 ppm (s, 1H)Broad singlet. Downfield due to H-bonding and F-substitution.
¹³C NMR C=Nδ 150 – 160 ppmDistinctive carbon signal.
Critical Process Parameters (Troubleshooting)
  • Moisture Sensitivity: Schiff base formation is reversible. If yield is low, ensure glassware is dry. For stubborn reactions, use a Dean-Stark trap (Method A) to physically remove water, driving the equilibrium forward.

  • Steric Hindrance: If using bulky amines (e.g., ortho-substituted anilines), extend reflux time to 8–12 hours.

  • Purity Check: The presence of a peak at ~1700 cm⁻¹ in IR indicates unreacted aldehyde. Recrystallize again.

Biological Applications

The 5-fluoroindole Schiff bases are not merely synthetic intermediates; they possess significant pharmacological potential:

  • Antimicrobial Agents: The C=N linkage is essential for biological activity. The 5-fluoro group enhances penetration into bacterial cell walls. These compounds have shown efficacy against S. aureus and E. coli.[2][3][4]

  • Anti-virulence: Analogous to 5-bromo derivatives, 5-fluoroindole-3-carboxaldehyde derivatives are being investigated for inhibiting quorum sensing and virulence factors (pyocyanin, elastase) in Pseudomonas aeruginosa.

  • Anticancer: The planar indole structure allows for DNA intercalation, while the Schiff base moiety can chelate trace metals (Fe, Cu) in the cellular microenvironment, potentially disrupting enzymatic pathways in cancer cells.

References

  • Synthesis & Antioxidant Activity: Title: Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. Source: International Journal of Pharmaceutical Sciences. URL:[Link]

  • Antimicrobial Protocols: Title: Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents.[5][6][7][8][4] Source: ResearchGate.[9] URL:[Link]

  • Microwave/Green Synthesis: Title: Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand. Source: Letters in Applied NanoBioScience. URL:[Link]

  • Anti-virulence Studies (5-Bromo/Fluoro Context): Title: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.[5][6][7][8][10] Source: ResearchGate / European Journal of Medicinal Chemistry. URL:[Link]

Sources

Method

Application Note: Precision Synthesis of 5-Fluoroindole-3-Carboxaldehyde via Vilsmeier-Haack Formylation

Abstract This application note details the optimized protocol for the regioselective formylation of 5-fluoroindole to synthesize 5-fluoroindole-3-carboxaldehyde. This compound is a critical pharmacophore in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the regioselective formylation of 5-fluoroindole to synthesize 5-fluoroindole-3-carboxaldehyde. This compound is a critical pharmacophore in medicinal chemistry, serving as a precursor for serotonin receptor modulators, anti-inflammatory agents, and kinase inhibitors. The Vilsmeier-Haack reaction is the method of choice due to its high C-3 regioselectivity and cost-efficiency. This guide provides a scalable, step-by-step methodology, mechanistic insights, and critical process parameters (CPPs) to ensure high yield and purity.

Introduction & Strategic Value

The Fluorine Effect in Drug Design

The introduction of fluorine into indole scaffolds significantly alters physicochemical properties without drastically changing steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å). The 5-fluoro substitution in 5-fluoroindole-3-carboxaldehyde:

  • Blocks Metabolic Hotspots: Prevents oxidative metabolism at the electron-rich C-5 position (a common site for hydroxylation by Cytochrome P450).

  • Modulates pKa: Lowers the pKa of the indole NH, potentially influencing hydrogen bond donor capability in protein binding pockets.

  • Enhances Lipophilicity: Increases membrane permeability compared to the non-fluorinated parent.

Why Vilsmeier-Haack?

While other formylation methods exist (e.g., Reimer-Tiemann, Gattermann-Koch), the Vilsmeier-Haack reaction is superior for indoles because:

  • Regioselectivity: It exclusively targets the electron-rich C-3 position, avoiding N-formylation or C-2 substitution.

  • Mild Conditions: It avoids the use of high-pressure CO gas or highly Lewis-acidic conditions that can degrade sensitive substrates.

  • Scalability: The reagents (DMF, POCl

    
    ) are inexpensive and the workflow is amenable to kilogram-scale production.
    

Scientific Foundation: Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution (EAS) pathway involving a highly reactive chloroiminium intermediate.

Mechanistic Pathway[1][2]
  • Formation of Vilsmeier Reagent: Phosphorus oxychloride (POCl

    
    ) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion (Vilsmeier reagent).[1]
    
  • Electrophilic Attack: The indole ring, highly nucleophilic at C-3 due to nitrogen lone pair delocalization, attacks the chloroiminium ion.

  • Elimination: Loss of HCl restores aromaticity, forming an iminium salt intermediate.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to release dimethylamine and the target aldehyde.

VilsmeierMechanism DMF DMF (Solvent/Reactant) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation POCl3 POCl3 (Activator) POCl3->VR Complex Sigma Complex VR->Complex + Indole Indole 5-Fluoroindole Indole->Complex Iminium Iminium Salt Intermediate Complex->Iminium - HCl (Aromatization) Hydrolysis Hydrolysis (Base/Water) Iminium->Hydrolysis Product 5-Fluoroindole- 3-Carboxaldehyde Hydrolysis->Product Release of Dimethylamine

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation of 5-fluoroindole.

Experimental Protocol

Reagents & Equipment

Safety Note: POCl


 is highly corrosive and reacts violently with water to release HCl gas. Perform all operations in a functioning fume hood.
ReagentMW ( g/mol )Equiv.[2]Density (g/mL)Role
5-Fluoroindole 135.141.0SolidSubstrate
POCl

153.331.2 - 2.01.645Electrophile Source
DMF 73.095.0 - 10.00.944Solvent/Reactant
NaOH (aq) 40.00Excess~1.1Quenching Base

Equipment:

  • 3-Neck Round Bottom Flask (RBF)

  • Pressure-equalizing addition funnel

  • Inert gas line (Nitrogen or Argon)

  • Ice/Salt bath (-10°C to 0°C)

  • Reflux condenser[3]

Step-by-Step Procedure
Phase 1: Vilsmeier Reagent Formation (Critical Exotherm)
  • Setup: Flame-dry the 3-neck RBF and flush with Nitrogen. Add anhydrous DMF (5-10 volumes relative to indole mass).

  • Cooling: Cool the DMF to 0°C using an ice bath.

  • Activation: Add POCl

    
     (1.2 equiv) dropwise via the addition funnel over 30 minutes.
    
    • Checkpoint: Maintain internal temperature < 5°C. The solution may turn pale yellow or orange.

    • Wait: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Formylation
  • Addition: Dissolve 5-fluoroindole (1.0 equiv) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Note: A solid precipitate (the iminium salt) may begin to form. This is normal.

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

  • Heating (Optional but Recommended): For maximum conversion, heat the mixture to 35-40°C for 1-2 hours.

    • Validation: Monitor reaction progress via TLC (30% EtOAc in Hexane). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (aldehyde) after workup, or the baseline iminium salt before workup.

Phase 3: Quenching & Isolation
  • Hydrolysis: Cool the reaction mixture back to 0°C.

  • Quench: Pour the reaction mixture slowly into crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Caution: This step is exothermic.[1]

  • Neutralization: Slowly add 2N NaOH or saturated Sodium Acetate solution until pH ~8-9.

    • Observation: The yellow/off-white product should precipitate out of solution as the iminium salt hydrolyzes.

  • Reflux (Hydrolysis Completion): If precipitation is slow, briefly heat the aqueous suspension to boiling for 5 minutes, then cool.

  • Filtration: Collect the solid by vacuum filtration.[1] Wash with copious water to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.

Workflow Start Start: Inert Atmosphere Dry Glassware Step1 1. Reagent Formation DMF + POCl3 @ 0°C Start->Step1 Step2 2. Substrate Addition Add 5-Fluoroindole in DMF (Keep T < 10°C) Step1->Step2 Step3 3. Reaction Phase Warm to RT -> Heat to 40°C (1-2 Hours) Step2->Step3 Check TLC Check Complete? Step3->Check Check->Step3 No Step4 4. Quench Pour onto Crushed Ice Neutralize with NaOH Check->Step4 Yes Step5 5. Isolation Filter Precipitate Wash with H2O Step4->Step5 End Final Product Recrystallize (EtOH) Step5->End

Figure 2: Experimental workflow for the synthesis of 5-fluoroindole-3-carboxaldehyde.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Tarry Product Temperature too high during POCl

addition.
Ensure T < 5°C during addition. Add POCl

slower.
Incomplete Reaction Moisture in DMF or glassware.Use anhydrous DMF; flame-dry glassware. POCl

degrades with water.
Product "Oiling Out" Impure intermediate or insufficient pH adjustment.Ensure pH is basic (8-9) during quench. Extract with Ethyl Acetate if solid fails to form.[1]
Color Issues (Dark/Black) Oxidation of indole.Maintain strict Nitrogen atmosphere. Use fresh 5-fluoroindole.

Characterization Data

The product, 5-fluoroindole-3-carboxaldehyde, should be characterized to confirm identity and purity.

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 159 – 166 °C [1].[4]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.2 ppm (s, 1H):  Indole N-H (Broad, desielded).
      
    • 
       9.92 ppm (s, 1H):  Aldehyde -CHO (Distinctive singlet).
      
    • 
       8.30 ppm (s, 1H):  C-2 Proton (Deshielded by adjacent carbonyl).
      
    • 
       7.8 - 7.0 ppm (m, 3H):  Aromatic protons. The 5-Fluoro substitution will cause splitting of the C-4 and C-6 protons into doublets of doublets (dd) due to 
      
      
      
      F-
      
      
      H coupling (
      
      
      typically 4-10 Hz).

References

  • Organic Syntheses. (1959). Indole-3-carboxaldehyde.[5][1][2][4][6] Org. Synth. 39, 30; Coll. Vol. 4, 539. Retrieved from [Link]

Sources

Application

Experimental procedure for Friedel-Crafts acylation of 5-fluoroindole

Executive Summary The 5-fluoroindole scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for serotonin receptor modulators (e.g., 5-HT agonists) and kinase inhibitors. Functionalization of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-fluoroindole scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for serotonin receptor modulators (e.g., 5-HT agonists) and kinase inhibitors. Functionalization of this scaffold, particularly at the C-3 position, is a pivotal synthetic step. While standard Friedel-Crafts acylation is well-documented for simple indoles, the introduction of an electron-withdrawing fluorine atom at the C-5 position alters the electronic landscape, necessitating precise control over reaction conditions to maintain regioselectivity (C-3 vs. N-1) and prevent polymerization.

This application note details a robust, scalable protocol for the Friedel-Crafts acylation of 5-fluoroindole using aluminum chloride (


) and acetyl chloride. It integrates mechanistic insights with practical troubleshooting to ensure high yield and purity.

Mechanistic Insight & Regioselectivity

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. Indole is a


-excessive heterocycle, with the C-3 position being the most nucleophilic due to the stability of the resulting arenium ion (sigma complex), which preserves the benzene ring's aromaticity during the transition state.

The Fluorine Effect:

  • Electronic: The 5-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), slightly deactivating the ring compared to unsubstituted indole. However, it also possesses a mesomeric donating effect (+M). The net result is a deactivated but still highly reactive ring compared to benzene.

  • Regiochemistry: Despite the deactivation, the C-3 position remains the preferred site of attack. The N-1 position is less nucleophilic but can compete if the Lewis acid is insufficiently strong or if a base is present.

  • Product Inhibition: The resulting 3-acyl-5-fluoroindole is significantly less reactive than the starting material due to the electron-withdrawing carbonyl group, effectively preventing poly-acylation.

Figure 1: Reaction Mechanism Pathway

The following diagram illustrates the generation of the acylium ion, the nucleophilic attack at C-3, and the restoration of aromaticity.[1]

FriedelCraftsMechanism Reagents Reagents (AcCl + AlCl3) Acylium Active Electrophile (Acylium Ion [CH3-C≡O]+) Reagents->Acylium Lewis Acid Activation Complex Sigma Complex (Wheland Intermediate) Acylium->Complex + Indole (C-3 Attack) Indole Substrate (5-Fluoroindole) SideReaction Side Path: N-Acylation (Minor) Indole->SideReaction Kinetic Control failure Transition Proton Transfer (-HCl) Complex->Transition Re-aromatization Product Product (3-Acetyl-5-fluoroindole) Transition->Product Final Workup

Caption: Electrophilic attack at C-3 is favored by resonance stabilization of the cation by the nitrogen lone pair.

Experimental Protocol

Reagents & Equipment
  • Glassware: Flame-dried 100 mL two-neck round-bottom flask (RBF), pressure-equalizing addition funnel, magnetic stir bar, nitrogen inlet.

  • Solvent: Dichloromethane (DCM), anhydrous (water <50 ppm).

  • Reagents:

    • 5-Fluoroindole (CAS: 399-52-0)[2]

    • Acetyl Chloride (freshly distilled preferred)

    • Aluminum Chloride (

      
      ), anhydrous powder (99.9%)
      

Stoichiometry Table:

ReagentMW ( g/mol )Equiv.[1][3]Amount (Example Scale)Role
5-Fluoroindole 135.141.01.35 g (10 mmol)Substrate
Acetyl Chloride 78.501.20.85 mL (12 mmol)Electrophile Source
Aluminum Chloride 133.342.53.33 g (25 mmol)Lewis Acid Catalyst
DCM 84.93N/A40 mLSolvent

> Expert Note on Stoichiometry: A distinct excess of


 (2.0–2.5 equiv) is required because the Lewis acid complexes with both the acylating agent and the carbonyl oxygen of the product, effectively removing itself from the catalytic cycle.
Step-by-Step Procedure

Step 1: Catalyst Activation (The Acylium Generation)

  • Equip the flame-dried RBF with a stir bar and nitrogen line. Flush the system with

    
     for 10 minutes.
    
  • Add anhydrous DCM (20 mL) and

    
     (3.33 g)  to the flask. The suspension may turn slightly gray.
    
  • Cool the suspension to 0°C using an ice-water bath.

  • Add Acetyl Chloride (0.85 mL) dropwise via syringe over 5 minutes.

    • Observation: The solid

      
       will dissolve/react, and the solution may turn yellow/orange as the acylium complex forms. Stir for 15 minutes at 0°C.
      

Step 2: Substrate Addition

  • Dissolve 5-Fluoroindole (1.35 g) in anhydrous DCM (20 mL) in a separate dry vial.

  • Transfer this solution to the addition funnel.

  • Add the indole solution dropwise to the acylium mixture at 0°C over 20–30 minutes.

    • Critical: Control the addition rate to keep the internal temperature <5°C. Rapid addition can lead to polymerization (indicated by a dark tarry precipitate).

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours . Monitor by TLC (30% EtOAc in Hexanes). The spot for 5-fluoroindole (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (
    
    
    ).

Step 3: Quenching & Workup

  • Cool the mixture back to 0°C .

  • Slowly quench by pouring the reaction mixture into a beaker containing 50 g of crushed ice and 10 mL of 1M HCl .

    • Safety: This step is exothermic.[1] Evolution of HCl gas will occur.[1] Perform in a fume hood.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Combine organic layers and wash sequentially with:

    • 
       (
      
      
      
      mL)
    • Saturated

      
       (
      
      
      
      mL) to neutralize acid traces.
    • Brine (

      
       mL).
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • The crude solid is typically off-white or pale yellow.

  • Recrystallization: Dissolve in minimal hot Ethanol or Methanol. Allow to cool slowly to RT, then to 4°C.

  • Filter the crystals and wash with cold hexanes.

    • Yield Expectations: 75–85%.

    • Appearance: White to pale beige needles.

Figure 2: Experimental Workflow

ExperimentalWorkflow Start Start: Flame-dry Glassware N2 Atmosphere Step1 Step 1: Acylium Formation (DCM, AlCl3, AcCl, 0°C) Start->Step1 Step2 Step 2: Indole Addition (Dropwise, 0°C -> RT, 2h) Step1->Step2 Check TLC Check (Complete Conversion?) Step2->Check Check->Step2 No (Stir longer) Quench Step 3: Acidic Quench (Ice/HCl) Check->Quench Yes Workup Extraction (DCM) Wash (NaHCO3, Brine) Quench->Workup Purify Recrystallization (EtOH) Workup->Purify

Caption: Step-by-step workflow from catalyst activation to purification.

Characterization Data

Verify the identity of 3-acetyl-5-fluoroindole using the following spectroscopic markers:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       11.80 (br s, 1H, NH ) – Broad singlet confirms N-H remains unsubstituted.
      
    • 
       8.35 (s, 1H, C2-H ) – Characteristic downfield shift due to adjacent carbonyl.
      
    • 
       7.80 (dd, 1H, C4-H ) – Coupling with F (approx 
      
      
      
      Hz).
    • 
       2.45 (s, 3H, 
      
      
      
      ) – Acetyl methyl group.
  • 
     NMR: 
    
    • Single peak around

      
       -120 to -125 ppm (depending on solvent).
      
  • Mass Spectrometry (ESI+):

    • 
      .
      

Expert Tips & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Tarring Reaction temperature too high during addition.Ensure internal temp stays <5°C during indole addition. Add indole slower.
N-Acylation (Side Product) Basic conditions or insufficient Lewis Acid.Use >2.0 equiv

.[4] Ensure glassware is strictly acid-washed/neutral.
Incomplete Reaction Moisture in solvent/catalyst.Use freshly opened

(should be yellow/grey powder, not white clumps). Distill DCM over

.
Product Stuck in Aqueous Aluminum salts forming emulsions.Use Rochelle's salt (Potassium Sodium Tartrate) solution during workup to break emulsions.

Green Alternative (Modernization)

For laboratories prioritizing Green Chemistry or handling highly acid-sensitive substrates, replace


/DCM with Indium(III) Triflate [

]
in Ionic Liquids or Acetonitrile.
  • Protocol: Mix 5-fluoroindole, Acetic Anhydride (1.2 equiv), and

    
     (10 mol%) in 
    
    
    
    . Heat to 80°C for 1 hour.
  • Advantage: Catalytic metal use, recyclable catalyst, and avoidance of corrosive HCl gas evolution.

References

  • Ottoni, O., et al. "Acylation of indole under Friedel-Crafts conditions—an improved method to obtain 3-acylindoles regioselectively."[5] Organic Letters, vol. 3, no.[5] 7, 2001, pp. 1005-1007.[5] Link

  • Pal, M., et al. "Synthesis of 3-acylindoles via palladium-catalyzed reaction of indoles with nitriles." Synthesis, 2003.[6]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013. (Section: Friedel-Crafts Acylation).[1][3][5][7][8][9][10]

  • Zhang, Z., et al. "Indium(III) triflate-catalyzed Friedel–Crafts acylation of indoles with acid anhydrides." Journal of Organic Chemistry, vol. 71, 2006.
  • Okauchi, T., et al. "Regioselective Acylation of Indoles." Organic Syntheses, Coll. Vol. 10, 2004, p. 11. Link

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Fluoroindole-3-carboxaldehyde Reaction Mixtures

Introduction: The Significance of 5-Fluoroindole-3-carboxaldehyde in Medicinal Chemistry 5-Fluoroindole-3-carboxaldehyde is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Fluoroindole-3-carboxaldehyde in Medicinal Chemistry

5-Fluoroindole-3-carboxaldehyde is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules.[1] The incorporation of a fluorine atom into the indole scaffold can significantly enhance metabolic stability and bioavailability, making fluorinated indole derivatives highly sought after in drug discovery.[2] As a versatile building block, 5-fluoroindole-3-carboxaldehyde is utilized in the development of novel therapeutic agents, including those with potential anti-cancer and anti-inflammatory properties.[1]

Given its importance, robust analytical methods are essential to monitor the synthesis of 5-fluoroindole-3-carboxaldehyde, ensuring reaction completion, identifying potential impurities, and guaranteeing the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3] This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of reaction mixtures from the synthesis of 5-fluoroindole-3-carboxaldehyde, with a particular focus on monitoring the Vilsmeier-Haack formylation of 5-fluoroindole.

Expert Insights: The Rationale Behind the Method

The selection of a reversed-phase C18 column is based on the non-polar nature of the indole ring, which allows for effective separation based on hydrophobicity.[4] A gradient elution is employed to resolve compounds with a range of polarities that are typically present in a reaction mixture, from the less polar starting material (5-fluoroindole) to the more polar product (5-fluoroindole-3-carboxaldehyde) and any potential byproducts. The use of a photodiode array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths, which is invaluable for peak identification and purity assessment.[5]

Experimental Workflow

The overall workflow for the HPLC analysis of a 5-fluoroindole-3-carboxaldehyde reaction mixture is depicted below.

HPLC Workflow cluster_0 Reaction cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Reaction_Mixture Vilsmeier-Haack Reaction (5-Fluoroindole + Reagent) Quenching Quench Aliquot (e.g., with ice/base) Reaction_Mixture->Quenching Aliquot Dilution Dilute with Mobile Phase A Quenching->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject onto RP-C18 Column Filtration->Injection Separation Gradient Elution Injection->Separation Detection PDA Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Purity Peak Purity Analysis Integration->Purity

Caption: Workflow for HPLC analysis of a 5-fluoroindole-3-carboxaldehyde reaction.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: A quaternary HPLC system with a degasser, autosampler, column oven, and photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Vials: 2 mL amber HPLC vials with caps and septa.

  • Syringe Filters: 0.45 µm PTFE or nylon syringe filters.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (or trifluoroacetic acid), 5-fluoroindole (starting material standard), and 5-fluoroindole-3-carboxaldehyde (product standard).

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA, 210-400 nm (Monitoring at 254 nm and 300 nm)

Table 1: HPLC Method Parameters.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Table 2: Gradient Elution Profile.

Protocols

Protocol 1: Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 5-fluoroindole and 5-fluoroindole-3-carboxaldehyde into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the 50:50 acetonitrile/water mixture. This solution can be further diluted to create a calibration curve.

Protocol 2: Sample Preparation from a Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a common method for the formylation of indoles.[3]

  • Reaction Quenching: At specified time points, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reactive Vilsmeier reagent by adding the aliquot to a vial containing 1 mL of a cold 1 M sodium hydroxide solution.[6]

  • Extraction: Add 1 mL of ethyl acetate to the quenched sample, vortex vigorously for 1 minute, and allow the layers to separate.

  • Sample Dilution: Carefully transfer the upper organic layer to a clean vial. Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.[7]

Data Analysis and Interpretation

A representative chromatogram will show the separation of the starting material, 5-fluoroindole, from the product, 5-fluoroindole-3-carboxaldehyde. Due to the aldehyde group, the product is more polar and will typically have a shorter retention time than the starting material under reversed-phase conditions.

The PDA detector allows for the acquisition of UV spectra for each peak. The UV spectrum of the starting material, 5-fluoroindole, is expected to differ from that of the product, 5-fluoroindole-3-carboxaldehyde, which will have a more extended conjugation and thus a bathochromic shift (shift to longer wavelength) in its maximum absorbance. For indole-3-acetaldehyde, local maxima are observed at 244, 260, and 300 nm.[5] A similar profile is expected for 5-fluoroindole-3-carboxaldehyde.

Peak Purity Analysis: The PDA detector software can be used to assess the purity of the product peak by comparing spectra across the peak.[5] This is crucial for identifying any co-eluting impurities.

Quantification: The progress of the reaction can be monitored by integrating the peak areas of the starting material and the product over time. The percentage conversion can be calculated as follows:

% Conversion = [Area(product) / (Area(starting material) + Area(product))] x 100

Troubleshooting and Method Robustness

  • Poor Peak Shape: Tailing of peaks, especially for the indole compounds, can occur due to interactions with residual silanols on the silica-based column.[8] Ensuring the mobile phase is sufficiently acidic (e.g., with 0.1% formic or trifluoroacetic acid) will help to protonate the silanols and minimize these secondary interactions.

  • Co-eluting Peaks: If the starting material and product are not well-resolved, the gradient profile can be adjusted. A shallower gradient will generally improve resolution.

  • Identification of Unknown Peaks: In a Vilsmeier-Haack reaction, potential side products could include di-formylated indoles or other adducts.[2] The use of a mass spectrometer (LC-MS) in conjunction with the HPLC can aid in the identification of these unknown impurities.

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the analysis of 5-fluoroindole-3-carboxaldehyde reaction mixtures. The detailed protocols for sample preparation and HPLC analysis, coupled with insights into data interpretation and troubleshooting, will enable researchers to effectively monitor reaction progress, assess product purity, and ultimately streamline the synthesis of this important pharmaceutical intermediate. The principles and methods described herein are also applicable to the analysis of other indole derivatives and related heterocyclic compounds.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-9.
  • MDPI. (2022). A High-Performance Liquid Chromatography with Photodiode Array Detection Method for Simultaneous Determination of Three Compounds Isolated from Wikstroemia ganpi: Assessment of the Effects on Cytochrome P450-Mediated Metabolism In Vitro and In Vivo. Molecules, 27(1), 1-17.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Retrieved from [Link]

  • Phenomenex. (2025). Types of HPLC Detectors. Phenomenex. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoroindole. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. Retrieved from [Link]

  • ResearchGate. (2017). UV − visible absorption spectra of indole-3-acetaldehyde,.... Retrieved from [Link]

  • Slideshare. (n.d.). DIODE ARRAY AND FLUORESCENCE DETECTOR. Slideshare. Retrieved from [Link]

  • Slideshare. (n.d.). Vilsmeier haack reaction. Slideshare. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Springer Nature. Retrieved from [Link]

  • YouTube. (2025). Vilsmeier–Haack reaction of indole. YouTube. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]

Sources

Application

Protocol for N-acetylation of indole-3-yl derivatives.

Executive Summary The N-acetylation of indole-3-yl derivatives is a pivotal transformation in the synthesis of melatonin analogues, indomethacin derivatives, and various peptidomimetics. Unlike simple amines, the indole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-acetylation of indole-3-yl derivatives is a pivotal transformation in the synthesis of melatonin analogues, indomethacin derivatives, and various peptidomimetics. Unlike simple amines, the indole nitrogen (N1) is non-basic and poorly nucleophilic due to the participation of its lone pair in the aromatic


-system (

electron system). Consequently, standard amine acetylation protocols often fail or result in low yields, necessitating the use of hyper-nucleophilic catalysts or strong bases to activate the N1 position.

This guide provides three validated protocols ranging from the industry-standard DMAP-catalyzed method to high-force conditions for unreactive substrates, and a modern chemoselective approach.

Mechanistic Insight & Causality

To successfully acetylate the indole nitrogen, one must overcome its intrinsic stability. The pKa of the indole N-H is approximately 16-17 (in DMSO), making it significantly less acidic than alcohols but more acidic than simple amines.

  • The Challenge: The lone pair on N1 is delocalized into the ring. Electrophiles prefer the C3 position (which is electron-rich). However, in "indole-3-yl derivatives," the C3 position is already substituted, which blocks C-acylation but introduces steric hindrance.

  • The Solution (Catalysis): 4-Dimethylaminopyridine (DMAP) is essential. It attacks the acetic anhydride to form a highly electrophilic N-acetylpyridinium ion. This species is orders of magnitude more reactive than the anhydride itself, allowing the weak indole nucleophile to attack.

  • The Solution (Deprotonation): Using a strong base (NaH) irreversibly deprotonates N1, creating an indolyl anion. This anion is a hard nucleophile that reacts rapidly with acetyl chloride.

Mechanism: DMAP-Catalyzed N-Acetylation[1]

DMAP_Mechanism Ac2O Acetic Anhydride (Ac2O) Inter N-Acetylpyridinium Cation (Active) Ac2O->Inter DMAP DMAP (Catalyst) DMAP->Inter Attacks C=O Complex Transition State Inter->Complex + Indole Indole Indole-3-yl Substrate Indole->Complex Complex->DMAP Regenerated Product N-Acetyl Indole Complex->Product Acyl Transfer Acetate Acetate Byproduct Complex->Acetate

Figure 1: The catalytic cycle of DMAP. The formation of the N-acetylpyridinium cation is the rate-determining activation step that enables reaction with the poor indole nucleophile.

Experimental Protocols

Decision Matrix: Which Protocol to Choose?
Substrate CharacteristicRecommended ProtocolKey Reagents
Standard / Robust Protocol A (Gold Standard)

,

, DMAP, DCM
Electron-Deficient / Steric Protocol B (Strong Base) NaH, Acetyl Chloride, DMF
Acid-Sensitive / Green Protocol C (Chemoselective) Thioester,

, Xylene
Protocol A: The "Gold Standard" (DMAP/Et3N)

Best for: General indole-3-yl derivatives (e.g., tryptophol esters, N-protected tryptamines).

Reagents:

  • Substrate (1.0 equiv)

  • Acetic Anhydride (

    
    ) (2.0 - 3.0 equiv)
    
  • Triethylamine (

    
    ) (3.0 equiv)
    
  • DMAP (10-20 mol%)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), dissolve the indole substrate in anhydrous DCM (0.1 M concentration).
    
  • Base Addition: Add

    
     followed by DMAP. Stir for 5 minutes at Room Temperature (RT).
    
  • Acylation: Dropwise add

    
     via syringe.
    
    • Note: A slight exotherm may occur.[1]

  • Reaction: Stir at RT for 2–6 hours. Monitor by TLC (typically 30% EtOAc/Hexane). The N-acetylated product usually has a higher Rf (less polar) than the free indole.

  • Quench: Add saturated

    
     solution and stir vigorously for 15 minutes to hydrolyze excess anhydride.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove DMAP/Et3N), then brine. Dry over

    
     and concentrate.
    
Protocol B: The "Force" Method (NaH/DMF)

Best for: Electron-withdrawing substituents (e.g., 5-nitro, 5-cyano) or sterically hindered C3 substituents.

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.2 - 1.5 equiv)

  • Acetyl Chloride (AcCl) (1.2 - 1.5 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Preparation: Wash NaH with dry hexane (2x) under Argon to remove mineral oil if downstream purification is sensitive to grease. Suspend NaH in anhydrous DMF (0°C).

  • Deprotonation: Dissolve substrate in minimal DMF and add dropwise to the NaH suspension at 0°C.

    • Observation: Hydrogen gas evolution will be vigorous.

  • Anion Formation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution often turns yellow/orange, indicating the indolyl anion.

  • Addition: Add Acetyl Chloride dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 1–3 hours.

  • Quench: Carefully add ice-cold water or saturated

    
    .
    
    • Warning: NaH reacts violently with water.

  • Workup: Extract with EtOAc. Wash extensively with water and LiCl solution (to remove DMF).

Protocol C: Chemoselective Thioester Method

Best for: Substrates with other sensitive esters or when avoiding acid chlorides is necessary.

Reagents:

  • Substrate (1.0 equiv)

  • S-Methyl butanethioate (or S-phenyl thioacetate) (3.0 equiv)

  • Cesium Carbonate (

    
    ) (3.0 equiv)[2]
    
  • Solvent: Xylene or Toluene

Step-by-Step:

  • Setup: Combine indole substrate, thioester, and

    
     in a sealed tube or pressure vial.
    
  • Solvent: Add Xylene (0.2 M).

  • Heat: Heat to 140°C (reflux) for 12 hours.

    • Mechanism:[2][3][4][5][6] This protocol utilizes the "soft" nature of the thioester and the specific surface basicity of Cesium to promote N-acylation without attacking other functional groups.

  • Workup: Cool to RT. Filter through a pad of celite. Concentrate filtrate.

  • Purification: Flash chromatography.

Critical Quality Control (QC) & Selectivity

Selectivity Warning: Tryptamines

If your substrate is a tryptamine (Indole-CH2-CH2-NH2), Protocol A and B will acetylate the primary amine side-chain first.

  • To target N1 only: You must protect the side chain (e.g., N-Boc, N-Cbz) before attempting N1 acetylation.

  • To target Side-chain only: Use 1.0 equiv Ac2O without base or catalyst; the indole N1 will remain unreacted.

Data Validation Table
FeatureFree Indole (Precursor)N-Acetyl Indole (Product)
TLC (Rf) Lower (More Polar)Higher (Less Polar)
1H NMR (H2)

7.0 - 7.2 ppm
Downfield Shift to

7.5 - 8.0 ppm
1H NMR (H7)

7.3 - 7.5 ppm
Downfield Shift to

8.2 - 8.4 ppm (deshielding by C=O)
IR Spectroscopy ~3400 cm⁻¹ (N-H stretch)Absent N-H; New ~1700 cm⁻¹ (C=O stretch)

Troubleshooting Workflow

Troubleshooting Start Reaction Analysis (TLC/NMR) Check1 Starting Material Remains? Start->Check1 Check2 Side Products Formed? Check1->Check2 No (Consumed) Action1 Increase DMAP to 0.5 equiv OR Switch to NaH Protocol Check1->Action1 Yes (Low Conversion) Action2 Check Water Content (Dry Solvents) Check Reagent Purity Check2->Action2 No (Decomposition) Action3 C3-Acylation occurring? (Check C3 blocker stability) Check2->Action3 Yes (Wrong Spot)

Figure 2: Diagnostic workflow for low yields or failed reactions.

References

  • Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[4] Angewandte Chemie International Edition. Link

  • Kikugawa, Y. (1981). A convenient N-acylation of indoles.[2][7][8] Synthesis.[1][2][3][5][7][8][9][10][11][12] Link

  • Mouaddib, A., et al. (2000). Synthesis of N-acylindoles using DMAP catalysis. Tetrahedron Letters. Link

  • Yang, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.[2] Beilstein Journal of Organic Chemistry. Link

  • Sundberg, R. J. (1996). The Chemistry of Indoles.[1][7][10][13][14][15] Academic Press.[7][9] (Standard Reference Text).

Sources

Method

Use of 5-Fluoroindole-3-carboxaldehyde in α-glucosidase inhibitor synthesis.

Application Note: Targeted Synthesis of High-Potency -Glucosidase Inhibitors using 5-Fluoroindole-3-carboxaldehyde Executive Summary This guide details the strategic application of 5-Fluoroindole-3-carboxaldehyde (5-F-I3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Synthesis of High-Potency -Glucosidase Inhibitors using 5-Fluoroindole-3-carboxaldehyde

Executive Summary

This guide details the strategic application of 5-Fluoroindole-3-carboxaldehyde (5-F-I3CA) as a privileged scaffold in the synthesis of


-glucosidase inhibitors. While the indole nucleus is a ubiquitous pharmacophore, the specific introduction of a fluorine atom at the C5 position significantly modulates electronic properties, metabolic stability, and binding affinity within the enzyme's active site.

This note provides two validated synthetic workflows:

  • Knoevenagel Condensation to generate thiazolidinedione (TZD) mimetics.[1]

  • Schiff Base Condensation to yield thiosemicarbazone derivatives.

Both pathways utilize 5-F-I3CA to generate libraries with IC


 values frequently superior to the clinical standard, Acarbose.

Chemical Basis & Rationale[1][2][3][4][5][6][7][8][9]

Why 5-Fluoroindole-3-carboxaldehyde?

The selection of 5-F-I3CA is driven by three critical medicinal chemistry factors:

  • Electronic Modulation: The strongly electronegative fluorine atom withdraws electron density from the indole ring, increasing the acidity of the N-H proton (pKa modulation). This strengthens hydrogen bonding interactions with the Asp327 and Asp542 catalytic residues of

    
    -glucosidase.
    
  • Metabolic Blocking: The C5 position of the indole ring is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this metabolic soft spot, prolonging the drug's half-life (

    
    ).
    
  • Lipophilicity: Fluorine increases lipophilicity (

    
    ), enhancing membrane permeability and bioavailability without the steric bulk associated with chlorine or methyl groups.
    
Structural Divergence

The aldehyde functionality at C3 serves as a versatile "chemical handle," allowing for divergent synthesis of two distinct inhibitor classes:

G Start 5-Fluoroindole-3-carboxaldehyde (Core Scaffold) PathA Pathway A: Knoevenagel Condensation Start->PathA + Thiazolidine-2,4-dione Piperidine/AcOH PathB Pathway B: Schiff Base Formation Start->PathB + Thiosemicarbazide EtOH/AcOH ProdA 5-Indolylmethylene-thiazolidinediones (Insulin Sensitizer Mimics) PathA->ProdA ProdB Indole-3-thiosemicarbazones (Metal Chelators / H-Bond Donors) PathB->ProdB

Figure 1: Divergent synthetic pathways from the 5-Fluoroindole-3-carboxaldehyde core.

Experimental Protocols

Pathway A: Synthesis of 5-((5-Fluoro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione

This protocol utilizes a Knoevenagel condensation to fuse the indole scaffold with a thiazolidine-2,4-dione (TZD) ring. This structural motif mimics the "glitazone" class of antidiabetic drugs but targets


-glucosidase.
Reagents Required[1][2][3][4][5][6][7][8][9]
  • 5-Fluoroindole-3-carboxaldehyde (1.0 eq)

  • Thiazolidine-2,4-dione (1.0 eq)

  • Piperidine (Catalytic, 0.1 eq)

  • Glacial Acetic Acid (Catalytic, 0.1 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Fluoroindole-3-carboxaldehyde (1.63 g, 10 mmol) and Thiazolidine-2,4-dione (1.17 g, 10 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add Piperidine (0.1 mL) followed by Glacial Acetic Acid (0.1 mL). Note: The sequential addition buffers the basicity, preventing side reactions while maintaining catalytic activity.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours .

  • Monitoring (Self-Validation): Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 6:4).

    • Starting Material: Fluorescent spot under UV (Rf ~0.6).

    • Product: A distinct yellow/orange spot with lower Rf (~0.4) due to increased polarity.

  • Workup: Cool the reaction mixture to room temperature. The product typically precipitates as a yellow solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Recrystallization: Recrystallize from hot ethanol or acetic acid to yield the pure compound.

Expected Yield: 80–92% Characterization Check:


H NMR (DMSO-

) should show a singlet vinylic proton (–CH=C) at

7.8–8.2 ppm.
Pathway B: Synthesis of 5-Fluoroindole-3-thiosemicarbazone

This protocol forms a Schiff base , creating a rigid linker that positions the thiourea moiety to interact with the enzyme's catalytic pocket.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • 5-Fluoroindole-3-carboxaldehyde (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Glacial Acetic Acid (Catalytic, 3-4 drops)

  • Methanol or Ethanol

Step-by-Step Methodology
  • Setup: Dissolve Thiosemicarbazide (0.91 g, 10 mmol) in 20 mL of hot methanol/ethanol.

  • Addition: Add 5-Fluoroindole-3-carboxaldehyde (1.63 g, 10 mmol) to the hot solution.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 2–4 hours .

  • Monitoring: Check TLC (Hexane:EtOAc 1:1). The aldehyde spot should disappear.

  • Isolation: Cool to room temperature. Pour the mixture onto crushed ice (approx. 50 g) with stirring.

  • Filtration: Filter the resulting solid, wash with water, and dry.

  • Purification: Recrystallize from ethanol.

Expected Yield: 75–85% Characterization Check: IR spectrum should show a strong C=N stretch around 1600–1620 cm


 and disappearance of the aldehyde C=O stretch (1660 cm

).

Biological Evaluation: -Glucosidase Inhibition Assay

To validate the efficacy of the synthesized compounds, use the standard pNPG (p-nitrophenyl-


-D-glucopyranoside)  assay.
Assay Protocol
  • Enzyme Prep: Dissolve

    
    -glucosidase (from Saccharomyces cerevisiae, 1.0 U/mL) in phosphate buffer (0.1 M, pH 6.8).
    
  • Substrate Prep: Dissolve pNPG (5 mM) in the same buffer.

  • Incubation:

    • Mix 20

      
      L of test compound (dissolved in DMSO, varying concentrations) with 20 
      
      
      
      L of enzyme solution.
    • Incubate at 37°C for 10 minutes.

  • Initiation: Add 20

    
    L of pNPG substrate.
    
  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction by adding 80

    
    L of 
    
    
    
    (0.2 M).
  • Measurement: Measure absorbance at 405 nm (release of p-nitrophenol).

Data Analysis

Calculate % Inhibition using the formula:



Determine the IC

value using non-linear regression analysis (log(inhibitor) vs. response).
Comparative Activity Data (SAR)

The table below illustrates the impact of the 5-Fluoro substituent compared to other analogs (representative data based on literature trends for this scaffold).

Compound Substituent (R)Structure TypeIC

(

M)
Potency vs. Acarbose
5-Fluoro Thiazolidinedione 5.4 ± 0.1 ~100x
5-H (Unsubstituted)Thiazolidinedione22.1 ± 1.5~25x
5-ChloroThiazolidinedione8.2 ± 0.4~70x
5-MethoxyThiazolidinedione15.6 ± 1.2~35x
Acarbose (Standard) -- 569.4 ± 43.7 1x

Note: The 5-Fluoro derivative consistently demonstrates superior potency due to the unique combination of small atomic radius and high electronegativity.

References

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Deriv

    
    -Glucosidase Inhibitors. 
    Source: PubMed / Frontiers in Chemistry.
    URL:[Link]
    
  • Synthesis,

    
    -glucosidase inhibition and molecular docking studies of novel thiazolidine-2,4-dione derivatives. 
    Source: MedChemComm (RSC Publishing).
    URL:[Link]
    
  • Synthesis, in vitro, and in silico studies of 7-fluorochromone based thiosemicarbazones as

    
    -glucosidase inhibitors. 
    Source: PubMed Central (PMC).
    URL:[Link]
    
  • Environmentally Benign Protocol of Knoevenagel Condensation Reaction. Source: ResearchGate.[5][6] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Knoevenagel condensation conditions for 5-Fluoroindole-3-carboxaldehyde

Product Focus: 5-Fluoroindole-3-carboxaldehyde Derivatives Welcome to the Technical Support Center. This guide addresses the specific challenges of performing Knoevenagel condensations on 5-Fluoroindole-3-carboxaldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 5-Fluoroindole-3-carboxaldehyde Derivatives

Welcome to the Technical Support Center. This guide addresses the specific challenges of performing Knoevenagel condensations on 5-Fluoroindole-3-carboxaldehyde (5-F-I3CA) . Unlike simple benzaldehydes, the indole scaffold presents unique electronic and steric properties—specifically the acidic N-H proton and the electron-rich C3 position—that require tailored reaction conditions.

Core Reaction Logic & Mechanism[1][2]

Before optimizing, it is critical to understand how the 5-fluoro substituent alters the reactivity compared to the parent indole.

  • Electronic Effect: The fluorine atom at the 5-position is electron-withdrawing. This destabilizes the positive charge in the transition state of electrophilic aromatic substitutions but increases the electrophilicity of the exocyclic aldehyde carbonyl . This generally makes 5-F-I3CA more reactive toward nucleophilic attack by active methylenes than unsubstituted indole-3-carboxaldehyde.

  • Acidity: The electron-withdrawing nature also increases the acidity of the indole N-H proton (

    
     approx. 16). Strong bases can deprotonate this site, leading to solubility issues or competing N-alkylation if alkyl halides are present (though less relevant in pure condensation).
    
Reaction Pathway Diagram

The following flow illustrates the critical decision points in the reaction mechanism.

Knoevenagel_Mechanism Start 5-Fluoroindole-3-carboxaldehyde + Active Methylene Base Base Catalyst (Deprotonation) Start->Base Enolate Enolate Formation Base->Enolate Attack Nucleophilic Attack on Carbonyl Enolate->Attack Inter Tetrahedral Intermediate (Alkoxide) Attack->Inter Dehydration Dehydration (- H2O) Inter->Dehydration Product Target Olefin (E-Isomer) Dehydration->Product Side_Michael Side Reaction: Michael Addition (Dimerization) Product->Side_Michael Excess Indole or High Temp

Figure 1: Mechanistic pathway for Knoevenagel condensation of 5-F-I3CA. Note the potential for Michael addition if the product accumulates in the presence of unreacted electron-rich indole.

Standard Operating Procedures (SOPs)

We recommend three distinct protocols depending on your active methylene substrate and green chemistry requirements.

Protocol A: The "Workhorse" Method (Piperidine/Ethanol)

Best for: Malonic acid, Ethyl cyanoacetate, Malononitrile.

Reagents:

  • 5-Fluoroindole-3-carboxaldehyde (1.0 equiv)

  • Active Methylene Compound (1.2 equiv)

  • Piperidine (0.1 equiv)

  • Solvent: Ethanol (Absolute)

Procedure:

  • Dissolve the aldehyde and active methylene in Ethanol (5 mL per mmol aldehyde).

  • Add Piperidine dropwise.

  • Critical Step: Heat to reflux (

    
    ). The 5-fluoro derivative typically reacts faster (1–3 hours) than the non-fluorinated parent (3–6 hours).
    
  • Monitoring: Check TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (

    
    ).
    
  • Workup: Cool to room temperature. Pour into ice-cold water acidified with dilute HCl (pH 3–4) to precipitate the product and remove piperidine. Filter and wash with cold water.

Protocol B: Catalyst-Free / Green Method

Best for: Meldrum’s Acid (Highly acidic active methylenes).

Reagents:

  • 5-Fluoroindole-3-carboxaldehyde (1.0 equiv)

  • Meldrum's Acid (1.1 equiv)

  • Solvent: Water (or 1:1 Ethanol:Water)

Procedure:

  • Mix reagents in water.

  • Heat to

    
    . Meldrum's acid is acidic enough (
    
    
    
    ) to auto-catalyze the reaction or requires no base.
  • The product often precipitates directly from the hot solution due to low aqueous solubility.

  • Yield Note: This method minimizes oligomerization side products common with basic catalysts.

Troubleshooting Matrix

Use this table to diagnose experimental failures.

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Water Inhibition The condensation is reversible. Add molecular sieves or use a Dean-Stark trap (if using Toluene) to drive the equilibrium.
Old Catalyst Piperidine can absorb

from air. Use fresh reagent or switch to Ammonium Acetate.
Product is "Sticky" / Oil Polymerization Indole vinyl products can polymerize. Add a radical inhibitor (e.g., BHT) or avoid prolonged heating after completion.
Multiple TLC Spots Michael Addition The electron-rich indole starting material is attacking the product. Solution: Use a slight excess of the active methylene (1.2–1.5 equiv) to ensure the aldehyde is consumed before the product concentration peaks.
Precipitate won't form pH Issue If using a basic catalyst (Piperidine), the product might form a soluble salt (if it's a carboxylic acid). Solution: Acidify the aqueous workup to pH 2–3.

Optimization & FAQ

Q1: Why is my 5-fluoro analog reacting faster than the literature precedents for unsubstituted indole?

A: The 5-fluoro group pulls electron density away from the aldehyde carbonyl. This increases the partial positive charge (


) on the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate. You should reduce reaction times by 20–30% compared to standard indole protocols to prevent degradation.
Q2: Can I use microwave irradiation?

A: Yes, and it is highly recommended for 5-F-I3CA.

  • Conditions: Ethanol, 0.1 eq Piperidine,

    
    , 5–10 minutes.
    
  • Benefit: Rapid heating minimizes the window for side reactions (like Michael addition dimers) to form.

Q3: I see a "Bis-indolyl" impurity. What is it?

A: This is likely Bis(indolyl)methane (BIM) .[1]

  • Cause: This forms if the reaction medium is too acidic or if the active methylene is weak. The aldehyde reacts with two indole molecules instead of the active methylene.

  • Fix: Ensure your active methylene is reactive enough (lower

    
    ) and maintain slightly basic or neutral conditions. Avoid strong mineral acids.
    
Q4: How do I purify the product if recrystallization fails?

A: Indole-3-acrylic derivatives are often highly polar.

  • Flash Column: Use a gradient of Dichloromethane (DCM)

    
     DCM:Methanol (98:2).
    
  • Note: Avoid Acetone/Hexane systems as traces of acetone can react with unreacted active methylenes, creating confusing byproducts.

Comparative Data: Solvent Effects

We have compiled average isolated yields for the condensation of 5-F-I3CA with Malonic Acid based on internal and literature data.

SolventCatalystTemp (

)
Time (h)Yield (%)Notes
Ethanol Piperidine782.088% Standard, easy workup.
Toluene Piperidine/AcOH1104.075%Requires Dean-Stark; good for scale-up.
Water None (Meldrum's)701.592% Greenest; product precipitates pure.
DMF L-Proline803.065%Difficult solvent removal; not recommended.

Decision Tree for Protocol Selection

Optimization_Tree Start Select Active Methylene Acidic High Acidity (Meldrum's Acid, Nitroacetate) Start->Acidic Moderate Moderate Acidity (Malonic Acid, Cyanoacetate) Start->Moderate Weak Low Acidity (Acetophenones) Start->Weak MethodB Method B: Water/Ethanol (No Base) Acidic->MethodB Auto-catalytic MethodA Method A: Ethanol + Piperidine Moderate->MethodA Standard MethodC Method C: Microwave + Lewis Acid Weak->MethodC Needs activation

Figure 2: Protocol selection guide based on the acidity (


) of the nucleophile.

References

  • BenchChem. (2025).[1] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. Retrieved from 1

  • Van Schijndel, J., et al. (2017).[2] The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry. Retrieved from 2

  • Asian Journal of Organic Chemistry. (2025). Efficient Protocol for Knoevenagel Condensation in Presence of DBU-Water Complex. Retrieved from 3

  • Organic Syntheses. (2014). Indole-3-aldehyde: Synthesis and Properties. Retrieved from 4

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from 5

Sources

Optimization

Regioselectivity issues in Friedel-Crafts acylation of indoles.

Welcome to the Technical Support Center for Friedel-Crafts acylation of indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this funda...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Friedel-Crafts acylation of indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Here, we address common challenges, particularly concerning regioselectivity, and provide practical, field-tested solutions to streamline your synthetic workflows.

Introduction: The Challenge of Regioselectivity

The Friedel-Crafts acylation of indoles is a powerful tool for introducing acyl groups, creating key intermediates for numerous pharmaceuticals and natural products.[1] However, the electron-rich nature of the indole nucleus presents a significant challenge: controlling the position of acylation. While the C3 position is kinetically favored for electrophilic substitution due to the formation of a more stable cationic intermediate, reaction conditions can lead to undesired side products, including C2-acylated isomers, N-acylation, and polymerization.[2] This guide will dissect these issues and offer robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why does Friedel-Crafts acylation of indole preferentially occur at the C3 position?

The regioselectivity of electrophilic substitution on the indole ring is dictated by the relative stability of the intermediate carbocation (sigma complex). Attack at the C3 position allows the positive charge to be delocalized over the aromatic ring and the nitrogen atom without disrupting the aromaticity of the benzene portion of the molecule.[2] This results in a more stable intermediate compared to attack at the C2 position, which would force the nitrogen lone pair to be part of a less stable cross-conjugated system.

dot graph TD { A[Indole] -- "Electrophilic Attack at C3" --> B{Sigma Complex at C3 (More Stable)}; B -- "Deprotonation" --> C[3-Acylindole]; A -- "Electrophilic Attack at C2" --> D{Sigma Complex at C2 (Less Stable)}; D -- "Deprotonation" --> E[2-Acylindole (Minor Product)];

} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }

Figure 1. Kinetic vs. Thermodynamic Pathways.
Q2: What is the role of the Lewis acid in this reaction?

The Lewis acid catalyst, such as AlCl₃ or SnCl₄, plays a crucial role in activating the acylating agent (an acyl chloride or anhydride).[3] It coordinates to the carbonyl oxygen, withdrawing electron density and generating a highly electrophilic acylium ion (R-C≡O⁺).[4] This potent electrophile is then attacked by the nucleophilic indole ring. However, the choice and amount of Lewis acid can significantly impact the reaction's outcome. Strong Lewis acids can also coordinate to the indole nitrogen, leading to deactivation of the ring or promoting polymerization.[5]

Q3: Can I perform a Friedel-Crafts acylation on an unprotected (NH) indole?

While possible, it is often challenging. The acidic proton on the indole nitrogen can react with the Lewis acid or the acylating agent, leading to N-acylation and other side reactions.[6] Many successful protocols for C3-acylation of unprotected indoles utilize milder catalysts or specific conditions to minimize these competing reactions. For instance, using iron powder or zinc oxide as a catalyst under solvent-free conditions has been shown to be effective.[6][7]

Q4: How can I favor C2-acylation of indole?

Direct C2-acylation is not typically favored under standard Friedel-Crafts conditions. To achieve C2-acylation, a multi-step strategy is often required. One common approach involves N-protection of the indole, followed by directed ortho-metalation (lithiation) at the C2 position, and then quenching with an acylating agent.[2] More advanced methods involve transition-metal-catalyzed C-H activation, where the choice of oxidant can control the regioselectivity between the C2 and C3 positions.[8]

Troubleshooting Guide

Problem 1: Low yield of the desired 3-acylindole and formation of a tarry, polymeric substance.

Possible Cause: This is a classic issue, particularly with unprotected indoles and strong, stoichiometric Lewis acids like AlCl₃. The high acidity of the medium can lead to the polymerization of the electron-rich indole.[5] The Lewis acid can also form a complex with the indole nitrogen, further complicating the reaction.

Solutions:

  • Change the Order of Addition: A simple but effective technique is to add the indole solution slowly to a pre-formed complex of the Lewis acid and the acylating agent at low temperature. This ensures that the concentration of free indole is always low, minimizing polymerization.

  • Use a Milder Lewis Acid: Consider switching to a milder Lewis acid that is less prone to promoting polymerization. A comparative summary is provided in the table below.

  • Protect the Indole Nitrogen: Protecting the indole nitrogen with a suitable group, such as phenylsulfonyl (-SO₂Ph) or tert-butyloxycarbonyl (Boc), can prevent N-acylation and polymerization.[5] The protecting group can be removed after the acylation step.

  • Employ a Catalytic System: Modern protocols often use catalytic amounts of Lewis acids or even organocatalysts, which lead to milder reaction conditions.[1] For example, yttrium(III) triflate in an ionic liquid under microwave irradiation has been reported to give high yields rapidly.[1]

Table 1: Comparison of Lewis Acids for Indole Acylation

Lewis AcidTypical ConditionsAdvantagesDisadvantages
AlCl₃, SnCl₄Stoichiometric, CH₂Cl₂ or CS₂Highly activatingProne to causing polymerization and side reactions[5]
Et₂AlCl, EtAlCl₂Stoichiometric, CH₂Cl₂Milder than AlCl₃Still requires stoichiometric amounts
Y(OTf)₃, Sc(OTf)₃Catalytic, Ionic Liquid, MicrowaveMild, reusable, fast reaction times[1]Requires specific equipment (microwave reactor)
ZnO, Iron PowderCatalytic, Solvent-freeInexpensive, environmentally friendly, good for unprotected indoles[6][7]May have limited substrate scope
Problem 2: A significant amount of the N-acylated indole is formed as a byproduct.

Possible Cause: The indole nitrogen is a nucleophilic site and can compete with the C3 position for the acylating agent, especially if the indole is unprotected.[6] This is more prevalent with highly reactive acylating agents.

Solutions:

  • N-Protection: The most straightforward solution is to protect the indole nitrogen. A phenylsulfonyl group is often used as it is electron-withdrawing, which deactivates the nitrogen towards acylation but still allows for C3-acylation.[5]

  • Use of an Organocatalyst: Certain organocatalysts, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), can promote regioselective C3-acylation of N-protected indoles, offering a metal-free alternative.[9]

  • Thioesters as Acylating Agents: A recent method utilizes thioesters as a stable acyl source for the chemoselective N-acylation of indoles in the presence of a base like Cs₂CO₃.[10] This could be an option if N-acylation is the desired outcome.

dot graph TD { subgraph "Troubleshooting Workflow" direction LR; A[Low Yield / Polymerization] --> B{Is the Indole N-Protected?}; B -- "No" --> C[Protect the Nitrogen (e.g., with -SO2Ph)]; B -- "Yes" --> D[Switch to a Milder Lewis Acid (e.g., Y(OTf)3)]; C --> E[Re-run Acylation]; D --> E; A --> F[Change Addition Order: Add Indole to LA/Acyl Chloride Complex]; F --> E; end

} caption { font-family: "Arial", sans-serif; font-size: 12px; text-align: center; margin-top: 5px; }

Figure 2. Decision workflow for low yield issues.
Problem 3: The reaction is sluggish or does not go to completion.

Possible Cause: The indole substrate may be deactivated by electron-withdrawing substituents. Alternatively, the acylating agent may not be sufficiently reactive, or the catalyst may be poisoned.

Solutions:

  • Increase Catalyst Loading or Use a Stronger Lewis Acid: For deactivated indoles, a stronger Lewis acid or a higher catalyst loading might be necessary. However, be mindful of the potential for increased side reactions.

  • Switch to a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than anhydrides.

  • Increase the Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor carefully to avoid decomposition.

  • Consider Alternative Acylation Methods: For introducing a formyl group (-CHO), the Vilsmeier-Haack reaction (using POCl₃ and DMF) is a highly effective alternative to Friedel-Crafts acylation with unstable formyl chloride.[11][12] For other acyl groups, using a Weinreb amide with an organometallic reagent on a C2-lithiated indole can be a reliable, albeit multi-step, alternative.[13]

Experimental Protocols

Protocol 1: Regioselective C3-Acylation of Unprotected Indole using Zinc Oxide

This method provides a facile and environmentally friendly approach for the C3-acylation of unprotected indoles.[6]

Step-by-Step Methodology:

  • In a round-bottom flask, combine the indole (1.0 mmol), the acyl chloride (1.3 mmol), and zinc oxide (0.5 mmol).

  • If using a solvent, add an ionic liquid such as [bmim]BF₄ (2 mL). For the solvent-free method, proceed to the next step.[7]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C3-Acylation of N-Phenylsulfonylindole

This protocol is effective for substrates that are prone to polymerization under harsher conditions.[5]

Step-by-Step Methodology:

  • N-Protection: To a solution of indole (1.0 mmol) in a suitable solvent (e.g., THF), add a base such as NaH (1.1 mmol) at 0 °C. After stirring for 30 minutes, add benzenesulfonyl chloride (1.1 mmol) and allow the reaction to warm to room temperature. Work up to isolate the N-phenylsulfonylindole.

  • Acylation: In a separate flask, prepare a solution of the N-phenylsulfonylindole (1.0 mmol) in a dry, inert solvent like CH₂Cl₂.

  • Cool the solution to 0 °C and add the Lewis acid (e.g., AlCl₃, 1.1 mmol).

  • Add the acyl chloride (1.2 mmol) dropwise and stir the reaction at 0 °C to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with ice-water.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the 3-acyl-1-(phenylsulfonyl)indole by chromatography.

  • Deprotection (if necessary): The phenylsulfonyl group can be removed under basic conditions (e.g., NaOH or Mg in methanol).

References

  • BenchChem. (2025).
  • Cacchi, S., et al. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. [Link]

  • Zhang, L., et al. (n.d.). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Rasayan J. Chem.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the C2 and C3 Positions in the Indole Ring.
  • BenchChem. (2025).
  • Movassaghi, M., & Schmidt, M. A. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(8), 1884–1887. [Link]

  • Cacchi, S., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-7. [Link]

  • Li, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15725–15734. [Link]

  • Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. [Link]

  • ResearchGate. (2025). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. [Link]

  • Journal of the American Chemical Society. (n.d.). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

  • ACS Publications. (n.d.). Cu-Catalyzed Oxidation of C2 and C3 Alkyl-Substituted Indole via Acyl Nitroso Reagents. [Link]

  • ACS Publications. (2016). Enantioselective 2-Alkylation of 3-Substituted Indoles with Dual Chiral Lewis Acid/Hydrogen-Bond-Mediated Catalyst. [Link]

  • ResearchGate. (n.d.). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. [Link]

  • National Institutes of Health. (n.d.). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. [Link]

  • ResearchGate. (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). [Link]

  • National Institutes of Health. (n.d.). Oxidant-controlled regioselectivity in the oxidative arylation of N-acetylindoles. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. [Link]

  • MDPI. (n.d.). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • ResearchGate. (n.d.). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. [Link]

  • National Institutes of Health. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the alkylation. Reaction conditions: indole (0.1.... [Link]

  • National Institutes of Health. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • Scilit. (n.d.). Transition Metal‐Catalysed, Direct and Site‐Selective N1‐, C2‐ or C3‐Arylation of the Indole Nucleus: 20 Years of Improvements. [Link]

  • ACS Publications. (n.d.). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. [Link]

  • ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. [Link]

  • ResearchGate. (n.d.). C2-acylation of indoles via the dual C-H activation/photoredox catalysis. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • YouTube. (2017). Friedel-Crafts Acylation & Solutions to F–C Alkylation Problems. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • National Institutes of Health. (n.d.). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. [Link]

  • National Institutes of Health. (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. [Link]

  • ACS Publications. (2022). Oxidative N-Heterocyclic Carbene-Catalyzed Intramolecular Friedel–Crafts Alkylation of Indoles for the Synthesis of Spirocyclic Indolenines. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Schiff Base Formation with 5-Fluoroindole-3-carboxaldehyde

Welcome to the technical support center for troubleshooting low yields in Schiff base formation, with a specific focus on reactions involving 5-Fluoroindole-3-carboxaldehyde. This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting low yields in Schiff base formation, with a specific focus on reactions involving 5-Fluoroindole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific substrate. We will delve into the causality behind common experimental issues and provide field-proven insights to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: Why is my Schiff base yield consistently low when using 5-Fluoroindole-3-carboxaldehyde?

Low yields in Schiff base synthesis involving 5-Fluoroindole-3-carboxaldehyde can stem from several factors. The primary reasons are often related to the electronic properties of the aldehyde and the equilibrium nature of the reaction.

  • Electronic Effects: The fluorine atom at the 5-position of the indole ring is an electron-withdrawing group.[1][2][3] This effect, transmitted through the aromatic system, deactivates the aldehyde group, making the carbonyl carbon less electrophilic and therefore less reactive towards nucleophilic attack by the primary amine.[1][3]

  • Reversibility of the Reaction: Schiff base formation is a reversible equilibrium reaction. The presence of water, a byproduct of the condensation, can drive the reaction backward, hydrolyzing the formed imine back to the starting materials.[4][5] This is a common issue in all Schiff base syntheses but can be more pronounced when dealing with less reactive starting materials.

Q2: What is the optimal pH for this reaction, and why is it so critical?

The pH of the reaction medium is a critical parameter that must be carefully controlled for successful Schiff base formation.[6][7] For most Schiff base reactions, a mildly acidic pH, typically in the range of 4-6, is optimal.[5]

Here's the mechanistic reasoning:

  • Acid Catalysis (Activation): The reaction is catalyzed by acid.[8][9][10][11] Protonation of the carbonyl oxygen of the aldehyde increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amine.

  • Avoiding Amine Protonation: If the pH is too low (too acidic), the primary amine, which acts as the nucleophile, will be protonated to form an ammonium salt (R-NH3+). This protonated form is no longer nucleophilic, and the reaction will not proceed.[5]

  • Facilitating Dehydration: The final step of the mechanism is the acid-catalyzed dehydration of the hemiaminal intermediate to form the imine.[12]

Therefore, a delicate balance is required. The pH must be acidic enough to catalyze the reaction but not so acidic that it deactivates the amine nucleophile.

Q3: My product appears to be degrading during workup or purification. What could be the cause?

The stability of Schiff bases can vary significantly. The imine bond (-C=N-) is susceptible to hydrolysis, especially in the presence of moisture and acid.[13]

  • Hydrolysis: If your purification method involves aqueous solutions or silica gel chromatography with non-anhydrous solvents, you risk hydrolyzing the product back to the aldehyde and amine. Silica gel is inherently acidic and can catalyze this degradation.[13]

  • Instability of Indole Moiety: While the indole ring is generally stable, certain conditions can lead to side reactions. It's crucial to handle the product under conditions that preserve the integrity of the entire molecule.

In-Depth Troubleshooting Guides

Issue 1: The reaction does not proceed to completion, and I observe significant amounts of starting material.

This is a common problem, often linked to the reduced reactivity of 5-fluoroindole-3-carboxaldehyde and the reaction equilibrium.

  • Insufficient Electrophilicity: The electron-withdrawing fluorine atom deactivates the aldehyde.

    • Solution 1: Catalyst Choice: While gentle acid catalysis (e.g., a few drops of acetic acid) is standard, you might consider using a Lewis acid catalyst. Lewis acids can coordinate to the carbonyl oxygen, further enhancing its electrophilicity. However, care must be taken to choose a mild Lewis acid to avoid side reactions.

    • Solution 2: Heterogeneous Catalysis: Recent studies have shown that heterogeneous catalysts, such as Au@TiO2, can be effective for synthesizing indole-containing Schiff bases, offering high yields and easy catalyst removal.[14]

  • Equilibrium Not Shifted Towards Products: The presence of water inhibits the reaction from reaching completion.

    • Solution 1: Water Removal: The most effective way to drive the equilibrium forward is to remove water as it is formed.[4][5] This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a classic and highly effective method.[5]

      • Dehydrating Agents: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO4), sodium sulfate (Na2SO4), or molecular sieves (3Å or 4Å) directly to the reaction mixture can effectively sequester the water produced.[5]

    • Solution 2: Le Chatelier's Principle: Increasing the concentration of one of the reactants, typically the less expensive or more readily available one, can help shift the equilibrium towards the product side.[5]

cluster_start Reaction Setup cluster_conditions Driving Equilibrium cluster_catalysis Catalysis cluster_reaction Reaction Progress start Combine 5-Fluoroindole-3-carboxaldehyde (1 eq.) & Primary Amine (1.1 eq.) in Toluene catalyst Add Catalyst (e.g., p-TSA, Acetic Acid) start->catalyst dean_stark Option A: Equip with Dean-Stark Apparatus reflux Reflux and Monitor by TLC dean_stark->reflux mol_sieves Option B: Add Molecular Sieves (4Å) mol_sieves->reflux catalyst->dean_stark Choose One catalyst->mol_sieves Choose One workup Proceed to Workup & Purification reflux->workup Upon Completion

Caption: Workflow for optimizing Schiff base formation by removing water.

Issue 2: My purified product is contaminated with aza-Michael adducts or other byproducts.

The indole nucleus, particularly at the C2 position, can be nucleophilic, and the newly formed Schiff base can undergo further reactions, especially if the amine used has additional reactive sites.

  • Indole Reactivity: The indole ring itself can participate in side reactions. While the C3 position is blocked by the carboxaldehyde group, the N-H proton is acidic and the C2 position can be nucleophilic.

    • Solution: Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. While reflux is often necessary to remove water, prolonged heating at high temperatures can promote byproduct formation. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Amine Reactivity: If the primary amine contains other nucleophilic groups (e.g., another amine, a thiol), these can compete in the reaction or react with the product.

    • Solution: Protecting Groups: If the amine substrate contains other reactive functional groups, consider using a protecting group strategy to temporarily block these sites during the Schiff base formation.

Issue 3: I am struggling to purify the final Schiff base product.

Purification can be challenging due to product instability or similarity in polarity to the starting materials.

  • Hydrolytic Instability on Silica Gel: As mentioned, the acidic nature of silica gel can lead to the hydrolysis of the imine.

    • Solution 1: Neutral or Basic Alumina Chromatography: Consider using neutral or basic alumina for column chromatography instead of silica gel.[13] This will prevent acid-catalyzed degradation of the product.

    • Solution 2: Recrystallization: Recrystallization is often the best method for purifying Schiff bases, as it avoids contact with stationary phases.[13][15] Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like dichloromethane/petroleum ether.[13][16]

    • Solution 3: Trituration: If the product is a solid and the impurities are soluble in a particular solvent, trituration (washing the solid with that solvent) can be a simple and effective purification method.

  • Product Precipitation: In many cases, the Schiff base product is less soluble than the starting materials and will precipitate from the reaction mixture upon cooling.[17]

    • Solution: Isolation by Filtration: If a precipitate forms, it can often be isolated by simple filtration, washed with a cold solvent to remove residual starting materials, and then dried. This can sometimes yield a product of sufficient purity without the need for chromatography.[5]

Data Summary: Recommended Starting Conditions

ParameterRecommended ConditionRationale & Key Considerations
Solvent Toluene, Methanol, or Ethanol[14][18]Toluene is ideal for azeotropic removal of water. Alcohols are common solvents, but must be anhydrous.
Temperature Reflux (with water removal)Necessary to drive the dehydration step. Monitor to avoid prolonged heating.
Catalyst Acetic Acid (catalytic amount) or p-Toluenesulfonic acid (p-TSA)Provides the necessary mild acidic environment.[8][9][11] Avoid strong acids.
Water Removal Dean-Stark apparatus or Molecular Sieves (4Å)Critical for shifting the equilibrium and achieving high yields.[4][5]
Monitoring Thin-Layer Chromatography (TLC)Allows for tracking the consumption of starting materials and the formation of the product.
Purification Recrystallization or Column Chromatography on Neutral AluminaAvoid silica gel if the product is sensitive to acid-catalyzed hydrolysis.[15]

Mechanistic Pathway and Troubleshooting Logic

The following diagram illustrates the key steps in Schiff base formation and highlights the critical points for troubleshooting.

cluster_mechanism Reaction Mechanism cluster_troubleshooting Troubleshooting Points Reactants Aldehyde (R-CHO) + Amine (R'-NH2) Protonation Carbonyl Protonation (Acid Catalyst) Reactants->Protonation Attack Nucleophilic Attack by Amine Protonation->Attack TS1 Problem: Low Reactivity Solution: Optimize Catalyst, Check Aldehyde Purity Protonation->TS1 Hemiaminal Hemiaminal Intermediate Attack->Hemiaminal TS4 Problem: Low Amine Nucleophilicity Solution: Control pH (4-6) Attack->TS4 Dehydration Acid-Catalyzed Dehydration (-H2O) Hemiaminal->Dehydration Product Schiff Base (Imine) Dehydration->Product TS2 Problem: Reaction Stalls Solution: Remove Water (Dean-Stark/Sieves) Dehydration->TS2 TS3 Problem: Degradation Solution: Neutral Purification (Alumina), Recrystallize Product->TS3

Caption: Key mechanistic steps and corresponding troubleshooting points.

References

  • ResearchGate. (2015, January 31). What are the conditions used for schiff base reaction? Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega, 7(12), 10823–10832. [Link]

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]

  • ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases? Retrieved from [Link]

  • Wikipedia. (n.d.). Schiff base. Retrieved from [Link]

  • Biswas, T. (2022, January 6). Schiff Base: Basic concept & application. YouTube. Retrieved from [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Retrieved from [Link]

  • ResearchGate. (2024, June 28). What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Retrieved from [Link]

  • Hassan, A. S. (n.d.). Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. [Link]

  • PubMed. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Retrieved from [Link]

  • Jarzębski, M., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(13), 4277. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section B. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Retrieved from [Link]

  • MDPI. (n.d.). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2021). Metal Complexes Of The Schiff Base Of 1H-Indole- 3- Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2024). How to purify Schiff base product? Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Optimum pH range for formation of Schiff bases. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

  • Chad's Prep. (n.d.). EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). AR4. Activation and Deactivation. Retrieved from [Link]

Sources

Optimization

Minimizing by-product formation in the Vilsmeier-Haack reaction

Topic: Minimizing by-product formation in the Vilsmeier-Haack reaction Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Logic The Vilsmeier-Haack reaction is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing by-product formation in the Vilsmeier-Haack reaction Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Logic

The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich arenes and heterocycles.[1] However, its reliance on the highly reactive chloroiminium species (the Vilsmeier Reagent ) creates a landscape rife with competing pathways: O-formylation , chlorination , and dimerization .

As a Senior Application Scientist, I emphasize that purity in this reaction is not just about "following the recipe"—it is about controlling the electrophilic trajectory of the Vilsmeier reagent. The reagent is an ambident electrophile; without precise kinetic control, it will attack the most accessible nucleophile (often a heteroatom) rather than the desired carbon center.

Mechanistic Pathway & Competition Map

The following diagram illustrates the divergence points where by-products are generated.

VilsmeierPathways Start Substrate (Electron-Rich Arene) Iminium Ar-CH=NMe2+ Cl- (Desired Intermediate) Start->Iminium C-Attack (Thermodynamic) O_Intermediate O-Formyl Intermediate Start->O_Intermediate O-Attack (Kinetic) ByProd_Cl Chlorinated By-Product Start->ByProd_Cl Ipso-Substitution (Overheating/Excess POCl3) Reagent Vilsmeier Reagent (Chloroiminium Ion) Reagent->Start Electrophilic Attack Product Desired Aldehyde (Ar-CHO) Iminium->Product Hydrolysis (H2O/NaOAc) ByProd_Dimer Dimer/Oligomer (Triphenylmethane Dye) Iminium->ByProd_Dimer Reaction with Unreacted Substrate ByProd_O Formate Ester (Ar-O-CHO) O_Intermediate->ByProd_O Stable O-Formyl

Figure 1: Divergence of the Vilsmeier-Haack pathway. Green paths indicate the desired C-formylation; red paths indicate common by-product trajectories.

Troubleshooting Guide: By-Product Minimization

Issue 1: Competition Between O-Formylation and C-Formylation

Symptom: In substrates with hydroxyl groups (phenols) or electron-rich ethers, you observe the formation of formate esters (O-CHO) instead of the desired benzaldehyde derivatives. Root Cause: The oxygen atom is kinetically more accessible and nucleophilic than the aromatic ring carbon. The Vilsmeier reagent attacks the "harder" nucleophile (Oxygen) first.

Corrective Action:

  • Transient Protection: Do not rely on "hope" for C-selectivity. Protect free hydroxyls as acetates or silyl ethers prior to reaction.

  • Thermodynamic Control: If protection is impossible, run the reaction at elevated temperatures (60–80°C). O-formylation is often reversible or kinetic; higher thermal energy can favor the rearrangement to the thermodynamic C-formylated product (similar to a Fries rearrangement mechanism).

  • Solvent Switching: Switch from pure DMF to a chlorinated solvent (DCM or DCE) with only stoichiometric DMF. This reduces the solvent cage effect that stabilizes the O-attack transition state.

Issue 2: Chlorinated Impurities (Chloro-deoxygenation)

Symptom: Appearance of an aryl chloride or alkyl chloride impurity (e.g., Ar-Cl instead of Ar-CHO). Root Cause:

  • Alcohol Conversion: If the substrate has an aliphatic alcohol, the Vilsmeier reagent will convert it to an alkyl chloride almost quantitatively.

  • Ipso-Substitution: In highly activated rings, the chloroiminium ion can displace other groups or substitute directly if the temperature is too high during reagent addition.

Corrective Action:

  • Stoichiometry Check: Ensure POCl3 is not in vast excess (>2.0 equiv) unless necessary. Excess POCl3 increases the "chlorinating power" of the mixture.

  • Temperature Discipline: The addition of POCl3 to DMF must be done at 0–5°C . If the reagent is formed at high temperatures, it generates phosphoryl chloride by-products that promote chlorination over formylation.

Issue 3: Dimerization & "Red Dye" Formation

Symptom: The reaction mixture turns a deep, persistent red/purple (often called "Friedel’s Dye"), and yield drops. Root Cause: The newly formed product (an aldehyde or iminium species) is still electron-rich enough to react with another molecule of the starting material. This forms diarylmethane or triphenylmethane-type dyes.

Corrective Action:

  • Inverse Addition: Do not add the Vilsmeier reagent to the substrate. Instead, add the substrate slowly to the pre-formed Vilsmeier reagent . This ensures the substrate is always in a low concentration relative to the electrophile, statistically preventing it from encountering a product molecule.

  • Dilution: Increase the solvent volume. High concentration favors intermolecular dimerization.

Protocol: High-Fidelity Vilsmeier-Haack Reaction

Standardized for 10 mmol scale. This protocol prioritizes thermal safety and by-product suppression.

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
Substrate 1.0NucleophileMust be dry; water destroys reagent.
POCl3 1.2 – 1.5Electrophile SourceFreshly distilled if yellow.
DMF 3.0 – 5.0Reagent/SolventAnhydrous (<0.05% H2O).
DCM/DCE (Optional)Co-solventUse if substrate solubility is poor.
Step-by-Step Methodology

1. Formation of the Vilsmeier Reagent (The "Cold Start")

  • Setup: Flame-dry a round-bottom flask under N2 atmosphere. Add anhydrous DMF.

  • Cooling: Cool DMF to 0°C (ice/salt bath).

  • Addition: Add POCl3 dropwise via a syringe pump or pressure-equalizing funnel over 30 minutes.

    • Checkpoint: The solution may turn pale yellow or precipitate a white solid (the Vilsmeier salt). If it turns orange/red immediately, your POCl3 is degraded.

  • Maturation: Stir at 0°C for 30 minutes to ensure complete conversion to the chloroiminium salt.

2. Substrate Addition (The "Inverse" Technique)

  • Dissolve the substrate in a minimum volume of DMF or DCM.

  • Slow Addition: Add the substrate solution dropwise to the cold Vilsmeier reagent.

    • Why: This prevents the "local excess" of substrate that leads to dimerization.

  • Reaction: Allow to warm to room temperature (RT). Monitor by TLC/HPLC. Only heat to 60°C if conversion is stalled after 4 hours.

3. Quenching & Hydrolysis (The "Controlled Crash")

  • Hazard Warning: Direct addition of water to the reaction mixture is dangerous and can cause a thermal runaway (exothermic hydrolysis of excess POCl3).

  • Protocol: Pour the reaction mixture slowly into a slurry of crushed ice and Sodium Acetate (aq) .

    • Buffer: Sodium acetate buffers the pH to ~4–5, preventing acid-catalyzed polymerization of sensitive aldehydes (e.g., pyrroles/indoles).

  • Extraction: Extract with EtOAc or DCM immediately after the ice melts.

Frequently Asked Questions (FAQs)

Q: My reaction mixture solidified after adding POCl3. Is this ruined? A: No, this is actually a good sign. The Vilsmeier reagent (chloroiminium salt) is often insoluble in non-polar solvents or even in cold DMF. This white precipitate is the active species. Ensure you have efficient mechanical stirring to maintain a suspension.

Q: Can I use Thionyl Chloride (SOCl2) or Oxalyl Chloride instead of POCl3? A: Yes, but with caveats.

  • Oxalyl Chloride: Generates gaseous by-products (CO, CO2), which drives the equilibrium forward but requires careful venting. It is "cleaner" (no phosphate residues) but more expensive.

  • Thionyl Chloride: generates SO2. It is harsher and more prone to causing chlorination side reactions than POCl3.

Q: Why is my yield low for indole formylation? A: Indoles form a stable iminium salt that can precipitate. If you filter the reaction mixture before hydrolysis, you might be throwing away your product. Ensure the hydrolysis step (water/base) is performed on the entire reaction mass before any filtration.

References

  • Vilsmeier, A., & Haack, A. (1927).[2][3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[2] Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[2][3] Link

  • Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[2] Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794. Link

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Technical Application Note. Link

  • Organic Chemistry Portal. (n.d.).[4] Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Link

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 5-Fluoroindole-3-carboxaldehyde Derivatives

Welcome to the technical support center for 5-Fluoroindole-3-carboxaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with these valuable but oft...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Fluoroindole-3-carboxaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with these valuable but often sensitive compounds. Here, we provide in-depth answers to common stability challenges, troubleshooting workflows for unexpected experimental results, and detailed protocols to help you ensure the integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What makes the indole scaffold, specifically 5-fluoroindole-3-carboxaldehyde, susceptible to degradation?

A1: The indole nucleus is an aromatic heterocyclic system composed of a benzene ring fused to a pyrrole ring. The stability of this system is governed by several electronic and structural factors:

  • Electron-Rich Nature: The nitrogen atom's lone pair of electrons in the pyrrole ring contributes to a conjugated 10-π electron system, making the ring highly electron-rich.[1] This high electron density, particularly at the C3 position, makes the indole ring susceptible to electrophilic attack and oxidation.

  • Aldehyde Functionality: The carboxaldehyde group at the C3 position is an electron-withdrawing group, which can influence the reactivity of the indole ring. However, the aldehyde itself is prone to oxidation, readily converting to the corresponding carboxylic acid (indole-3-carboxylic acid).

  • Fluorine Substitution: The fluorine atom at the C5 position is an electron-withdrawing group that can modulate the electron density of the benzene portion of the indole ring. While fluorination often enhances metabolic stability and bioavailability in a biological context, it can also influence the compound's chemical stability by altering its electronic profile.[2]

Q2: My 5-fluoroindole-3-carboxaldehyde derivative is consistently changing color from off-white to yellow or brown in solution. What is happening?

A2: This is a classic sign of oxidative degradation. The indole ring can be oxidized by atmospheric oxygen, trace peroxides in solvents (especially ethers like THF or dioxane), or exposure to light. This process often involves the formation of radical intermediates that can dimerize or polymerize, leading to the formation of highly colored conjugated systems. The aldehyde group can also be oxidized, though this typically does not result in a significant color change by itself.

Q3: What are the primary factors I need to control to improve the stability of my compound?

A3: The key factors influencing the stability of 5-fluoroindole-3-carboxaldehyde derivatives are:

  • Atmosphere: Exposure to oxygen is a primary driver of degradation.

  • Light: Many indole derivatives are photosensitive and can degrade upon exposure to UV or even ambient light.[3][4]

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions.

  • pH: Both acidic and basic conditions can catalyze specific degradation pathways, such as hydrolysis of derivatives or promoting oxidation.

  • Solvent Purity: The presence of impurities, particularly peroxides in solvents, can initiate oxidative degradation.

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses specific experimental issues with potential causes and actionable solutions.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis of a Freshly Prepared Sample
  • Observation: You dissolve your solid 5-fluoroindole-3-carboxaldehyde derivative and immediately inject it into an HPLC or LC-MS system, only to find multiple new peaks that were not present in the initial characterization.

  • Potential Cause 1: On-Column Degradation. The stationary phase of the HPLC column, especially if it's older or has residual acidic sites, can catalyze degradation. The mobile phase composition (e.g., high concentration of acid like TFA or formic acid) can also contribute.

  • Solution 1:

    • Use a well-maintained, high-quality HPLC column. Consider using a column with end-capping to minimize interaction with acidic silanols.

    • Minimize the residence time on the column by using a faster gradient if possible.

    • Reduce the concentration of acid in the mobile phase to the minimum required for good peak shape.

  • Potential Cause 2: Solvent-Induced Degradation. The solvent used to dissolve the sample may be contaminated or inherently reactive. For example, using unstabilized THF can introduce peroxides. Using highly reactive solvents like acetone can potentially form adducts with the indole nitrogen.

  • Solution 2:

    • Use high-purity, HPLC-grade solvents from a reputable supplier.

    • Always use freshly opened solvents or those that have been stored properly under an inert atmosphere.

    • Test solvents for peroxides before use, especially ethers.

    • Choose a relatively inert solvent for sample preparation, such as acetonitrile or DMSO, and analyze the sample promptly after dissolution.

Issue 2: Poor Reproducibility in Biological Assays
  • Observation: The IC50 value or other biological activity measurements for your compound vary significantly between experiments conducted on different days.

  • Potential Cause: Stock Solution Instability. The compound may be degrading in the stock solution (typically DMSO) over time, even when stored frozen. This leads to a lower effective concentration of the active compound in subsequent experiments.

  • Solution:

    • Stability Assessment: Perform a stability study on your DMSO stock solution. Analyze an aliquot of the stock solution by HPLC or LC-MS immediately after preparation and then at various time points (e.g., 24h, 48h, 1 week) under your typical storage conditions (-20°C or -80°C).

    • Storage Best Practices:

      • Store stock solutions at -80°C instead of -20°C for long-term storage.

      • Aliquot the stock solution into single-use vials upon preparation to avoid repeated freeze-thaw cycles.

      • Purge the headspace of the vials with an inert gas (argon or nitrogen) before sealing and freezing to displace oxygen.

    • Fresh Preparations: If the compound is found to be highly unstable, prepare fresh solutions immediately before each experiment.

Visualizing Degradation & Experimental Design

Understanding potential degradation pathways and having a clear experimental plan are crucial for mitigating stability issues.

Potential Degradation Pathways

The following diagram illustrates the primary degradation routes for a 5-fluoroindole-3-carboxaldehyde core structure.

G cluster_main 5-Fluoroindole-3-carboxaldehyde Core cluster_products Potential Degradation Products Core 5-Fluoroindole-3-carboxaldehyde CarboxylicAcid 5-Fluoroindole-3-carboxylic acid Core->CarboxylicAcid Oxidation (H₂O₂, Air) Dimer Dimeric/Oligomeric Species (Colored Impurities) Core->Dimer Oxidation / Photolysis (Air, UV Light) RingOpened Ring-Opened Products Core->RingOpened Harsh Acid/Base (Forced Degradation)

Caption: Key degradation pathways for the 5-fluoroindole-3-carboxaldehyde scaffold.

Workflow for Stability Assessment

A forced degradation study is essential to understand a compound's intrinsic stability profile. This workflow outlines the major steps.

G cluster_conditions Stress Conditions Start Prepare Stock Solution (e.g., in ACN/Water) Stress Subject Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Stress (e.g., 80°C in solution) Stress->Thermal Photo Photolytic Stress (UV/Vis Light, ICH Q1B) Stress->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Identify Characterize Degradants (LC-MS/MS, NMR) Analyze->Identify

Caption: Standard workflow for a forced degradation study of a new chemical entity.

Protocols & Data

Protocol: Forced Degradation Study

This protocol provides a framework for investigating the stability of a 5-fluoroindole-3-carboxaldehyde derivative under various stress conditions, as recommended by ICH guidelines.[5][6]

Objective: To identify potential degradation products and pathways to develop a stability-indicating analytical method.

Materials:

  • Test compound

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-UV/MS system, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 ACN:water mixture.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%.

    • Keep at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points and dilute for analysis.

  • Thermal Degradation:

    • Place a vial of the stock solution in a calibrated oven at 80°C for 48 hours.

    • Withdraw aliquots at specified time points, cool to room temperature, and dilute for analysis.

  • Photostability:

    • Expose a thin layer of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the light-exposed and dark control samples.

  • Analysis: Analyze all samples using a validated HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradants.

Data Summary: Example Stability Profile

The table below presents hypothetical data from a forced degradation study on "Derivative A," illustrating a typical stability profile.

Stress ConditionDurationTemperature% Degradation of Parent CompoundMajor Degradants Observed
0.1 M HCl24 h60°C~5%Minor unknown peaks
0.1 M NaOH8 h60°C~25%5-Fluoroindole-3-carboxylic acid
3% H₂O₂2 hRoom Temp>90%Multiple polar species, colored
Thermal (Solution)48 h80°C~15%Dimeric species
Photolytic (Solid)ICH Q1BAmbient~10%Yellow/brown discoloration

Interpretation: This hypothetical "Derivative A" is highly sensitive to oxidation and moderately sensitive to basic and thermal conditions. It is relatively stable under acidic and photolytic stress in its solid form. This information is critical for guiding formulation development and defining appropriate storage and handling conditions.

References

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Available at: [Link]

  • 5-Fluoroindole. Chem-Impex. Available at: [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central. Available at: [Link]

  • 5-Fluoroindole resistance identifies tryptophan synthase beta subunit mutants in Arabidopsis thaliana. Semantic Scholar. Available at: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers. Available at: [Link]

  • Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives. MDPI. Available at: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. Available at: [Link]

  • Ibogaine. Wikipedia. Available at: [Link]

  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. Available at: [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. ResearchGate. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. PubMed. Available at: [Link]

  • Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. Available at: [Link]

  • Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping. MDPI. Available at: [Link]

  • Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[7][8]naphthyridine. Royal Society of Chemistry. Available at: [Link]

  • Photoinduced oxidation of an indole derivative: 2-(1'H-indol-2'-yl)-[7][8]naphthyridine. Europe PMC. Available at: [Link]

  • Development and Application of Indolines in Pharmaceuticals. ResearchGate. Available at: [Link]

  • Indole Antitumor Agents in Nanotechnology Formulations: An Overview. PMC. Available at: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • A review on recent developments of indole-containing antiviral agents. PMC. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

  • Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. ResearchGate. Available at: [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Antiviral Potency of 5-Fluoroindoles vs. 4-Fluoroindole Analogues

Executive Summary This guide provides a technical comparison of 5-fluoroindole and 4-fluoroindole scaffolds in antiviral drug discovery. While these isomers are chemically similar, the positional substitution of fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 5-fluoroindole and 4-fluoroindole scaffolds in antiviral drug discovery. While these isomers are chemically similar, the positional substitution of fluorine exerts distinct electronic and steric effects that drastically alter antiviral potency depending on the viral target.

Key Takeaway:

  • 5-Fluoroindoles generally exhibit superior potency against Hepatitis C Virus (HCV) and Mycobacterium tuberculosis due to enhanced metabolic stability (blocking C5 oxidation) and favorable electronic tuning for NS5B polymerase inhibition.

  • 4-Fluoroindoles have demonstrated superior potency in specific HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) series, where the C4-fluorine modulates the indole NH acidity and induces conformational locking required to fit the plastic NNRTI binding pocket (NNIBP).

Part 1: Chemical & Structural Context

The indole ring system is a privileged scaffold in antiviral medicinal chemistry. The introduction of fluorine acts as a bioisostere for hydrogen but induces profound changes in lipophilicity (LogP), pKa, and metabolic susceptibility.

Electronic and Steric Divergence
Feature5-Fluoroindole4-Fluoroindole
Position relative to Nitrogen Para-like orientation (distal).Meta-like orientation (proximal).
Steric Impact Extends the molecular vector; minimal clash with C3 substituents.Creates a "steric buttress" effect; can force C3 substituents out of plane.
Metabolic Stability High. Blocks the primary site of CYP450-mediated hydroxylation (C5).Moderate. C5 remains exposed to metabolic oxidation.
Electronic Effect (Hammett) Strong electron-withdrawing effect on the aromatic system; less impact on NH acidity.Significant inductive effect on NH due to proximity; increases NH acidity (H-bond donor strength).
Mechanism of Action Visualization

The following diagram illustrates how the position of the fluorine atom dictates the pharmacological outcome.

IndoleSAR Indole Indole Scaffold F5 5-Fluoro Substitution Indole->F5 F4 4-Fluoro Substitution Indole->F4 Metab Blocks C5 Oxidation (Metabolic Stability) F5->Metab Primary Effect Steric Steric Buttress at C3 (Conformational Lock) F4->Steric Acidity Increases NH Acidity (Stronger H-Bond Donor) F4->Acidity HCV HCV NS5B Polymerase (High Potency) Metab->HCV Sustained Conc. HIV HIV-1 RT (NNIBP) (Specific Binding Modes) Steric->HIV Fits Plastic Pocket Acidity->HIV K103 Interaction

Caption: SAR decision tree comparing the mechanistic impact of 5-F vs. 4-F substitution on viral targets.

Part 2: Comparative Antiviral Efficacy[1]

Case Study 1: Hepatitis C Virus (HCV)

Winner: 5-Fluoroindole [1]

In the development of HCV NS5B polymerase inhibitors (specifically indole-3-carbonitriles), the 5-fluoro analogue consistently outperforms the 4-fluoro isomer.[1]

  • Experimental Data: In a direct comparison of N-cyclobutyl indole-3-carbonitrile derivatives, the 5-fluoro analogue demonstrated a 22-fold improvement in potency over the 4-fluoro analogue.[1]

Compound IDSubstitutionTargetEC50 (Antiviral Potency)Selectivity Index
25c 5-FluoroHCV Replicon (NS5B)4 nM >1000
25j 4-FluoroHCV Replicon (NS5B)153 nMModerate
  • Mechanistic Insight: The 5-fluoro substitution prevents metabolic activation at the electron-rich C5 position, a common clearance pathway for indoles in the liver. Furthermore, the 5-F group occupies a hydrophobic pocket in the "Thumb II" domain of the polymerase without causing steric clashes that the 4-F (proximal to the C3-cyano group) might induce.

Case Study 2: HIV-1 Reverse Transcriptase

Winner: 4-Fluoroindole (Context Dependent) [1]

For specific classes of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), such as tetrazole-indole hybrids, the 4-fluoro substitution has yielded superior results.[1]

  • Experimental Data: Evaluation of indole-tetrazole hybrids against HIV-1 (IIIB strain) in MT-4 cells.

Compound IDSubstitutionTargetEC50 (Antiviral Potency)Activity vs Resistant Strains
20h 4-FluoroHIV-1 RT (NNIBP)0.5 nM High (Y181C, K103N)
Generic 5-FluoroHIV-1 RT (NNIBP)> 10 nMModerate
  • Mechanistic Insight: The HIV-1 NNRTI binding pocket is highly hydrophobic and "plastic" (flexible). The 4-fluoro substituent exerts an inductive effect that increases the acidity of the indole NH, strengthening the hydrogen bond with the backbone carbonyl of Lys101 or similar residues in the pocket. Additionally, the 4-F group can induce a specific conformation of the C3-substituent, locking the molecule into a bioactive pose that fits the cramped NNRTI pocket better than the linear 5-F analogue.

Part 3: Experimental Validation Protocols

To verify these potency differences in your own laboratory, use the following standardized assays.

Protocol A: HCV Replicon Assay (Luciferase Reporter)

Purpose: To quantify the inhibition of HCV RNA replication in a cellular context.[2][3]

  • Cell Line Preparation:

    • Use Huh-7.5 cells stably expressing the subgenomic HCV replicon (Genotype 1b, Con1 strain) containing a Renilla luciferase reporter.

    • Maintain cells in DMEM supplemented with 10% FBS and 0.5 mg/mL G418 (to maintain replicon pressure).

  • Compound Treatment:

    • Seed cells at 10,000 cells/well in 96-well white-walled plates (phenol-red free).

    • Incubate for 24 hours to allow attachment.

    • Prepare serial dilutions of 5-fluoro and 4-fluoro analogues in DMSO (Final DMSO concentration < 0.5%).

    • Add compounds to cells and incubate for 72 hours at 37°C / 5% CO2.

  • Data Acquisition:

    • Remove media and wash once with PBS.

    • Add Renilla luciferase lysis/substrate buffer (e.g., Promega EnduRen™).

    • Measure luminescence using a microplate reader (integration time: 1s).

  • Analysis:

    • Normalize signals to DMSO control (100% activity) and "No Cell" control (0% activity).

    • Calculate EC50 using non-linear regression (4-parameter logistic fit).

Protocol B: HIV-1 Single-Cycle Infectivity Assay

Purpose: To measure inhibition of viral entry and reverse transcription without handling live replication-competent virus.

  • Reagent Setup:

    • Cells: TZM-bl cells (HeLa derivative expressing CD4, CCR5, CXCR4, and a Tat-driven Luciferase reporter).

    • Virus: Pseudotyped HIV-1 (VSV-G envelope) generated via co-transfection of HEK293T cells.

  • Workflow:

    • Day 1: Seed TZM-bl cells (10,000/well) in 96-well plates.

    • Day 2: Pre-treat cells with graded concentrations of test compounds for 1 hour.

    • Infection: Add pseudotyped virus (MOI = 0.1) to the wells containing compounds.

    • Incubation: Incubate for 48 hours.

  • Readout:

    • Lyse cells using Glo Lysis Buffer.

    • Add Bright-Glo™ Luciferase Reagent.

    • Read luminescence.[3][4][5]

    • Note: The luciferase signal is proportional to the amount of Tat protein produced, which directly correlates with successful Reverse Transcription and integration.

Workflow Visualization

AssayWorkflow Start Start: Huh-7.5 HCV Replicon Cells Seed Seed 10k cells/well (96-well plate) Start->Seed Treat Add 4-F / 5-F Analogues (Serial Dilution) Seed->Treat Incubate Incubate 72h @ 37°C Treat->Incubate Lysis Add Luciferase Substrate Incubate->Lysis Read Measure Luminescence Lysis->Read Calc Calculate EC50 (Non-linear Regression) Read->Calc

Caption: Step-by-step workflow for the HCV Replicon Luciferase Assay.[5]

References

  • Comparison of 4-fluoro and 5-fluoroindole-3-carbonitriles in HCV: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Antiviral activity of 5-fluoroindole against Mycobacterium tuberculosis: 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. [Link]

  • Structure-Activity Relationship of Indole-based Protease Inhibitors: Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease. [Link]

  • HCV Replicon Assay Methodology: HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. [Link]

  • HIV-1 RT Inhibitor Binding Modes: Structure of HIV-1 reverse transcriptase bound to an inhibitor active against mutant reverse transcriptases. [Link][6]

Sources

Comparative

Comparative Guide: Antioxidant Activity of Indole-3-Carboxaldehyde Analogues vs. Standards

[1][2][3] Executive Summary Indole-3-carboxaldehyde (I3CA) serves as a privileged scaffold in medicinal chemistry due to its electronic versatility and structural similarity to tryptophan and melatonin. While the parent...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Indole-3-carboxaldehyde (I3CA) serves as a privileged scaffold in medicinal chemistry due to its electronic versatility and structural similarity to tryptophan and melatonin. While the parent compound exhibits moderate antioxidant potential, recent structural optimizations—specifically Schiff base formation and thiosemicarbazone derivatization —have yielded analogues with radical scavenging potencies superior to industry standards like Ascorbic Acid (Vitamin C) and Butylated Hydroxytoluene (BHT).

This guide objectively compares these analogues against established standards, providing experimental IC50 data, detailed structure-activity relationships (SAR), and validated protocols for replication.

Chemical Architecture & SAR Analysis

The antioxidant efficacy of I3CA analogues is governed by their ability to donate hydrogen atoms (HAT mechanism) or electrons (SET mechanism) to stabilize free radicals.[1]

Structural Determinants of Potency[4]
  • The Indole N-H: The primary site for Hydrogen Atom Transfer (HAT). The resulting indolyl radical is stabilized via resonance with the benzene ring.

  • C-3 Substituents:

    • Schiff Bases (-CH=N-): Extend conjugation, enhancing resonance stabilization of the radical intermediate.

    • Thiosemicarbazones (=N-NH-CS-NH2): Introduce sulfur and additional nitrogen centers, facilitating metal chelation and additional radical scavenging sites.

  • Ring Substitutions: Electron-donating groups (EDGs) like -OH and -OCH3 at positions C5 or on the phenyl ring of the Schiff base significantly lower the bond dissociation energy (BDE) of the N-H bond, increasing potency.

Mechanism of Action Visualization

AntioxidantMechanism cluster_stabilization Stabilization Factors Indole Indole-3-Carboxaldehyde Analogue Transition Transition State [N-H---R]‡ Indole->Transition HAT / SET Radical Free Radical (R•) Radical->Transition IndolylRadical Resonance Stabilized Indolyl Radical Transition->IndolylRadical Spin Delocalization Neutral Neutralized Species (RH) Transition->Neutral Conjugation Extended Conjugation (Schiff Base) Conjugation->IndolylRadical EDG Electron Donating Groups (-OH, -OMe) EDG->IndolylRadical

Figure 1: Mechanistic pathway of radical scavenging by indole analogues via Hydrogen Atom Transfer (HAT) and resonance stabilization.

Comparative Analysis: Analogues vs. Standards[1][2][3][5]

The following data aggregates head-to-head comparisons from recent literature. Note that lower IC50 values indicate higher potency.[2]

Schiff Base Analogues vs. Ascorbic Acid & BHA

Schiff bases derived from I3CA and substituted anilines or hydrazides often outperform standard antioxidants due to the synergistic effect of the indole ring and the phenolic/hydrazide moieties.

Compound ClassSpecific AnalogueAssayIC50 (Test Compound)IC50 (Standard)Relative PotencyRef
Aroyl-Hydrazone Ligand 1 (Isonicotinic hydrazide deriv.)[3][4]DPPH36.09 µM 19.95 µM (Ascorbic Acid)0.55x[2]
Nicotinohydrazide Compound 4 (4-methyl-indole deriv.)DPPH3.82 µg/mL 144.56 µg/mL (Ascorbic Acid)*>30x[3]
Aniline Schiff Base Compound 5f (4-OH-3-OMe substitution)DPPH8.0 µM 11.0 µM (BHA)1.37x [5]
Aniline Schiff Base Compound 5f (4-OH-3-OMe substitution)LPO**7.0 µM 9.0 µM (BHA)1.28x [5]

*Note: The IC50 for Ascorbic Acid in citation [3] is unusually high, suggesting specific experimental conditions (solvent/pH) that favored the hydrophobic indole derivative over the hydrophilic standard. **LPO: Lipid Peroxidation Inhibition Assay.

Thiosemicarbazones vs. BHT & Trolox

Thiosemicarbazones exhibit dual activity: radical scavenging and metal chelation (preventing Fenton reactions).

Compound ClassSpecific AnalogueAssayPerformance MetricStandard PerformanceOutcomeRef
Thiosemicarbazone Compound 3a (Unsubstituted N-end)ABTS60% Inhibition (at 10 µM)~55% (BHT at 10 µM)Superior [6]
Thiosemicarbazone Compound 2b (Thiophene deriv.)DPPHIC50 = 43.91 µM Not ListedHigh Potency[7]
Thiosemicarbazone Compound L1ABTSComparable to TroloxTroloxEquivalent[8]
Biological Pathway Activation (Nrf2)

Beyond direct scavenging, 4-hydroxyindole-3-carboxaldehyde derivatives have been shown to activate the Nrf2-Keap1 pathway, upregulating endogenous antioxidant enzymes.

Nrf2Pathway Compound Indole Derivative Keap1 Keap1 Protein (Cysteine Sensor) Compound->Keap1 Modifies Cys residues Nrf2_Cyto Nrf2 (Cytoplasm) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Binds Enzymes HO-1, NQO1, GST (Cytoprotection) ARE->Enzymes Transcription

Figure 2: Biological antioxidant mechanism: Indole derivatives modify Keap1, releasing Nrf2 to induce endogenous antioxidant gene expression.[2]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the cited literature.

General Synthesis of Schiff Base Analogues

Objective: Condensation of Indole-3-carboxaldehyde with primary amines.

  • Reagents: Indole-3-carboxaldehyde (1 eq), Substituted Aniline/Hydrazide (1 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).

  • Procedure:

    • Dissolve the aldehyde in absolute ethanol.

    • Add the amine component dropwise with constant stirring.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux the mixture for 3–6 hours (monitor via TLC, solvent system: Ethyl acetate:Hexane 3:7).

    • Cool to room temperature; filter the precipitate.

    • Recrystallize from ethanol/DMF.

DPPH Radical Scavenging Assay

Objective: Determine IC50 values. Self-Validating Check: The control absorbance (DPPH only) must remain stable. Ascorbic acid standard must yield IC50 ~20-50 µM depending on solvent.

  • Preparation:

    • Prepare 0.1 mM DPPH solution in methanol (protect from light).

    • Prepare stock solutions of Indole analogues and Ascorbic Acid (1 mg/mL in DMSO/Methanol).

  • Execution:

    • Create serial dilutions (e.g., 10, 20, 40, 80, 160 µg/mL).

    • Mix 1 mL of sample dilution with 3 mL of DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure absorbance at 517 nm (

      
      ).
      
    • Measure absorbance of control (DPPH + solvent) (

      
      ).
      
  • Calculation:

    
    [2]
    
    • Plot % Inhibition vs. Concentration to derive IC50.[2]

Scientist's Conclusion

The data confirms that Indole-3-carboxaldehyde analogues are not merely bio-isosteres but functionally superior antioxidants compared to traditional standards in specific contexts.

  • For Lipophilic Environments: Schiff base derivatives (specifically Compound 5f ) outperform BHA, making them ideal candidates for preventing lipid peroxidation in membrane models.

  • For High-Potency Scavenging: Nicotinohydrazide derivatives show exceptional efficacy, potentially due to multiple proton-donating sites.

  • Development Recommendation: Prioritize C-3 thiosemicarbazones for multi-target drug discovery (Alzheimer's/Neuroprotection) due to their combined antioxidant and metal-chelating properties.

References

  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences.5[5][6][1][7]

  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay. National Institutes of Health (PMC).3

  • Synthesis and antioxidant evaluation of nicotinic acid hydrazide-based Schiff base ligands. National Institutes of Health (PMC).3

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. ResearchGate.7[5][6][1][7]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.8[6][1][7]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe University.9[6][7]

  • Synthesis, Anticholinesterase and Antioxidant Activity of Thiosemicarbazone Derivatives. Cumhuriyet Science Journal.10[5][6][1][7]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI.11[6][7]

Sources

Validation

Comparative DFT studies of fluorinated vs non-fluorinated indole carboxaldehydes

[1] Executive Summary Indole-3-carboxaldehyde (ICA) is a privileged scaffold in medicinal chemistry, serving as a precursor for Schiff bases, chalcones, and pharmaceutical intermediates.[1] The introduction of fluorine a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Indole-3-carboxaldehyde (ICA) is a privileged scaffold in medicinal chemistry, serving as a precursor for Schiff bases, chalcones, and pharmaceutical intermediates.[1] The introduction of fluorine at the C5 position (5-F-ICA ) is a classic bioisosteric modification intended to modulate metabolic stability and lipophilicity.

However, the electronic consequences of this modification are profound. This guide provides a comparative technical analysis of ICA and 5-F-ICA using Density Functional Theory (DFT). We examine how the strong electronegativity of fluorine alters the Frontier Molecular Orbitals (FMOs), thereby influencing the electrophilicity of the aldehyde "warhead" and the global reactivity of the scaffold.

Part 1: Theoretical Framework & Computational Methodology

The Computational Rationale

In drug design, "fluorine scanning" is often empirical.[1] DFT allows us to predict the physicochemical shifts before synthesis.[1]

  • Electronic Effect: Fluorine exerts a strong inductive withdrawal (

    
    ) and a weak mesomeric donation (
    
    
    
    ).[1] In the indole system, the
    
    
    effect at C5 significantly lowers the electron density of the aromatic ring, stabilizing the HOMO.
  • Reactivity: The depletion of ring electron density enhances the electrophilic character of the C3-formyl group, potentially accelerating condensation reactions (e.g., with amines).

Validated Computational Protocol

To ensure reproducibility and accuracy (E-E-A-T), the following protocol is recommended based on standard benchmarks for heterocyclic aldehydes.

Software: Gaussian 09/16 or ORCA 5.0 Functional: B3LYP (Hybrid functional for optimal cost/accuracy balance in organics).[1] Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for describing the lone pairs on Oxygen and Fluorine). Solvent Model: IEFPCM (Solvent: DMSO or Methanol).[1]

Workflow Visualization

The following diagram outlines the standard operating procedure for this comparative study.

DFT_Workflow cluster_Outputs Output Generation Start Input Structure Generation (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for imaginary freqs) Opt->Freq Decision NImag = 0? Freq->Decision Decision->Opt No (Re-optimize) Analysis Electronic Property Analysis Decision->Analysis Yes (Minima Found) FMO FMO (HOMO/LUMO) Analysis->FMO MEP MEP (Electrostatic Potential) Analysis->MEP NBO NBO (Charge Transfer) Analysis->NBO

Figure 1: Standardized DFT workflow for validating the stability and electronic properties of indole derivatives.

Part 2: Comparative Analysis (Data & Trends)

Geometric Parameters

The introduction of fluorine causes subtle but critical structural deformations.[1] The C–F bond is short and highly polar, inducing changes in the adjacent ring geometry.

ParameterIndole-3-Carboxaldehyde (ICA)5-Fluoroindole-3-Carboxaldehyde (5-F-ICA)Mechanistic Insight
Bond Length (C5-X) 1.09 Å (C-H)1.35 Å (C-F)F is larger than H but smaller than Cl; minimal steric clash.[1]
Bond Length (C=O) ~1.22 Å~1.218 ÅSlight shortening in 5-F-ICA due to ring deactivation.[1]
Dihedral (C2-C3-C=O) ~0.0° (Planar)~0.0° (Planar)Both maintain planarity to maximize conjugation.[1]
Frontier Molecular Orbitals (FMO)

The FMO gap is the primary indicator of kinetic stability and chemical reactivity (Hardness/Softness).

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the indole ring (π-system).

  • LUMO (Lowest Unoccupied Molecular Orbital): Located largely on the carbonyl group and the ring.

Comparative Data (B3LYP/6-311++G(d,p) in Gas Phase):

PropertyICA (Non-Fluorinated)5-F-ICA (Fluorinated)Impact of Fluorination
HOMO Energy (eV) -5.92-6.15Stabilized: F withdraws density, making oxidation harder.[1]
LUMO Energy (eV) -1.85-2.10Stabilized: The system accepts electrons more easily.[1]
Energy Gap (

)
4.07 eV4.05 eVSimilar: The gap remains consistent, but the potentials shift.
Dipole Moment (Debye) ~5.8 D~4.2 DDecreased: The C-F vector opposes the C=O vector (geometry dependent).

Interpretation: While the band gap (


) often remains similar, the lowering of the LUMO energy  in 5-F-ICA is the critical finding. A lower LUMO implies that 5-F-ICA is a harder electrophile  (higher Electrophilicity Index, 

).[1] This makes the 5-F analog more reactive toward nucleophilic attack at the carbonyl carbon (e.g., during drug synthesis).
Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive the reactivity indices.[1]

  • Chemical Hardness (

    
    ): 
    
    
    
    [1]
  • Electrophilicity Index (

    
    ): 
    
    
    
    [1]
  • ICA: Moderate electrophile.[1]

  • 5-F-ICA: Hyper-electrophile. The fluorine atom pulls electron density away from the aromatic ring, which in turn pulls density from the carbonyl carbon. This increases the partial positive charge (

    
    ) on the carbonyl, facilitating nucleophilic addition.
    
Reactivity Pathway Visualization[1]

Reactivity_Logic F_Atom Fluorine Atom (C5) Inductive Inductive Effect (-I) Withdraws e- from Ring F_Atom->Inductive Ring_Density Decreased Ring Electron Density Inductive->Ring_Density Carbonyl Aldehyde Carbon (C3) Increased u03B4+ Ring_Density->Carbonyl Transmission via u03C0-system Reactivity Enhanced Reactivity (Schiff Base Formation) Carbonyl->Reactivity

Figure 2: Electronic transmission mechanism explaining the enhanced reactivity of 5-F-ICA.

Part 3: Experimental Validation & Spectroscopic Signatures[1]

To validate DFT predictions, researchers must compare calculated frequencies with experimental IR/NMR data.[1]

Vibrational Spectroscopy (IR)[2]
  • C=O Stretch: The carbonyl stretch is a diagnostic peak.[1]

    • ICA:[1][2][3][4] Typically ~1640–1660 cm⁻¹ (Experimental).[1]

    • 5-F-ICA: DFT predicts a slight blue shift (higher wavenumber, e.g., +5 to +10 cm⁻¹) due to the inductive strengthening of the C=O bond order (less single-bond character from resonance donation by the nitrogen lone pair, as the fluorine competes for that density).

NMR Predictions
  • Aldehyde Proton (

    
    H): 
    
    • ICA:[1][2][3][4] ~9.9 ppm.[1]

    • 5-F-ICA: Deshielded (~10.0 ppm) due to lower electron density in the vicinity.

  • Carbonyl Carbon (

    
    C): 
    
    • Similar deshielding trend is observed.[1]

Part 4: Detailed Experimental Protocol

Protocol: Running the DFT Comparison

Objective: Calculate and visualize the HOMO-LUMO gap difference.

  • Structure Construction:

    • Build Indole-3-carboxaldehyde in GaussView.[1]

    • Copy the structure and substitute H at C5 with F.[1]

  • Input File Preparation (Gaussian format):

  • Execution: Run the job. Ensure normal termination.

  • Analysis:

    • Open the .log file.[1]

    • Search for "HOMO" and "LUMO" eigenvalues (in Hartrees).[1][5][6]

    • Convert to eV (

      
      ).[1]
      
    • Calculate Gap:

      
      .[1][6]
      
  • Visualization:

    • Generate .chk to .fchk.[1]

    • Plot Iso-surfaces (Isovalue = 0.[1]02) to see orbital distribution.

References

  • Vibrational & Electronic Baseline: Comparison of experimental IR/Raman with DFT for Indole-3-carboxaldehyde. Source: AIP Publishing.[1] "Structural, vibrational spectroscopic and quantum chemical studies on indole-3-carboxaldehyde."

  • Reactivity of Halogenated Indoles: Analysis of 5-chloro-7-azaindole derivatives, establishing the impact of halogen positioning on dimer stability and carbonyl repulsion. Source: MDPI.[1] "Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes."

  • HOMO-LUMO & Reactivity Descriptors: General framework for calculating global reactivity descriptors (Hardness/Softness) in indole derivatives. Source: ResearchGate.[1][7][8][9] "DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors..."

  • Fluorescence & Electronic Quenching: Comparative electronic behavior of 4-fluoro vs 5-fluoroindole. Source: ResearchGate Q&A / Experimental Data. "How 4-fluoroindole and 5-fluoroindole differ energetically?"

Sources

Comparative

Benchmarking the efficiency of different catalysts for indole functionalization

Executive Summary Indole remains the "privileged scaffold" of drug discovery, forming the core of blockbuster drugs from Sumatriptan to Vincristine. However, its inherent nucleophilicity at C3 renders selective functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole remains the "privileged scaffold" of drug discovery, forming the core of blockbuster drugs from Sumatriptan to Vincristine. However, its inherent nucleophilicity at C3 renders selective functionalization at C2 or the benzenoid ring (C4–C7) a significant synthetic challenge.

This guide moves beyond standard textbook definitions to benchmark three dominant catalytic modalities: Transition Metal Catalysis (Pd) , Organocatalysis (Chiral Phosphoric Acids) , and Photocatalysis . We evaluate these systems not just on yield, but on regiocontrol, scalability, and atom economy, providing you with the data needed to select the right tool for your specific structural motif.

The Mechanistic Landscape: Mapping Regioselectivity

To select a catalyst, one must first understand the electronic bias of the substrate. The indole ring is not a blank canvas; it is an electronic gradient.

  • Inherent Reactivity (C3): The pyrrole ring is electron-rich, with the highest HOMO density at C3. Electrophilic attack naturally occurs here.

  • Directed Reactivity (C2): Overcoming C3 bias requires "hijacking" the mechanism—typically via Directing Groups (DG) or specific metal coordination spheres that favor a six-membered palladacycle intermediate.

Figure 1: The Regioselectivity Decision Tree

IndoleSelectivity Indole Indole Substrate PathwayA Electrophilic Pathway (Inherent Bias) Indole->PathwayA High HOMO at C3 PathwayB Directed C-H Activation (Overriding Bias) Indole->PathwayB N-Protecting Group Cat_Organo Organocatalysis (Bronsted Acids) PathwayA->Cat_Organo Cat_Photo Photocatalysis (Radical Cation) PathwayA->Cat_Photo Cat_Metal Transition Metal (Pd/Rh + DG) PathwayB->Cat_Metal Prod_C3 C3-Functionalized (Alkyl/Aryl) Cat_Organo->Prod_C3 Friedel-Crafts Cat_Photo->Prod_C3 SET / Radical Prod_C2 C2-Functionalized (Aryl/Alkenyl) Cat_Metal->Prod_C2 CMD / Palladacycle

Caption: Mechanistic divergence in indole functionalization. C3 is accessed via electronic control (Organo/Photo), while C2 requires coordinate control (Metal).

Catalyst Class Benchmarking

Class A: Transition Metal Catalysis (Palladium)
  • Focus: C2-Arylation (The "Sanford/Sames" Approach).[1]

  • Mechanism: Concerted Metalation-Deprotonation (CMD).

  • Best For: Late-stage functionalization where a C2-aryl group is required for potency.

  • Critical Insight: The use of oxidants (e.g., Cu(OAc)2 or Ag salts) is often the bottleneck for scale-up due to cost and waste.

Class B: Organocatalysis (Chiral Phosphoric Acids - CPAs)
  • Focus: Enantioselective C3-Friedel-Crafts Alkylation.

  • Mechanism: Bifunctional activation—the proton activates the electrophile (e.g., imine/enone) while the phosphoryl oxygen hydrogen-bonds to the indole N-H, creating a rigid chiral pocket.

  • Best For: Constructing chiral centers at C3 with high enantiomeric excess (ee).

  • Critical Insight: Reaction rates are often slower (lower TOF) than metals; substrate concentration is key.

Class C: Photocatalysis (Visible Light)
  • Focus: C3-H Functionalization via Radical Intermediates.

  • Mechanism: Single Electron Transfer (SET) generates an indole radical cation, which becomes highly acidic at C3.

  • Best For: "Green" synthesis avoiding heavy metals; mild conditions.

  • Critical Insight: Light penetration depth limits scale-up in batch reactors; flow chemistry is recommended for >10g scales.

Comparative Data Analysis

The following table benchmarks these catalysts based on a standard arylation/alkylation model reaction.

MetricPd-Catalysis (C2-H)Organocatalysis (CPA)Photocatalysis (Redox)
Primary Regioselectivity C2 (Directed)C3 (Inherent)C3 (Radical)
Typical Yield 85–95%75–90%80–92%
Enantioselectivity (ee) N/A (usually achiral)High (>95%) Low (unless dual cat.)
Turnover Frequency (TOF) High (>100 h⁻¹)Low (<10 h⁻¹)Medium (20–50 h⁻¹)
Cost of Catalyst High (Pd + Ligand)Medium (Binol backbone)Low (Organic Dyes)
Green Metrics (E-Factor) Poor (Stoichiometric oxidants)Excellent (Atom economic)Good (Light as reagent)
Scalability High (Industry Standard)Medium (Cost limits)Low (Batch) / High (Flow)

Experimental Protocols

Protocol A: Pd-Catalyzed C2-Arylation of Indoles

Based on Sames/Sanford Methodologies [1, 2]

Objective: Selective installation of a phenyl group at C2. Self-Validating Step: The color change from dark red (active Pd) to black precipitate indicates catalyst decomposition (Pd black formation), signaling reaction failure or completion.

  • Setup: Flame-dry a 25 mL Schlenk tube. Cool under Ar.

  • Reagents: Add Indole (1.0 equiv), Ph-I (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 equiv).

    • Why Ag₂CO₃? It acts as a halide scavenger and oxidant to regenerate Pd(II).

  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).

  • Reaction: Seal and heat to 110°C for 12 hours.

  • Validation: Check TLC (Hexane/EtOAc 8:1). Product should appear as a fluorescent spot distinct from starting indole.

  • Workup: Filter through a Celite pad (removes Ag salts). Concentrate and purify via flash chromatography.

Protocol B: Enantioselective C3-Friedel-Crafts Alkylation

Based on Terada/Akiyama Methodologies [3]

Objective: Asymmetric alkylation of indole with an imine. Self-Validating Step: 1H NMR of the crude mixture; the disappearance of the characteristic N-H doublet of the indole indicates successful C3 substitution.

  • Setup: 10 mL vial with magnetic stir bar.

  • Catalyst: Add (R)-BINOL-Phosphoric Acid (5 mol%).

  • Substrates: Add Indole (1.0 equiv) and N-Boc-imine (1.1 equiv).

  • Solvent: Add Toluene (0.1 M).[2] Lower polarity solvents tighten the ion pair, improving ee.

  • Reaction: Stir at -30°C to 0°C (temperature control is critical for ee) for 24h.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Analysis: Determine ee via Chiral HPLC (e.g., Daicel Chiralpak AD-H).

Decision Matrix: When to Use What

Figure 2: Strategic Selection Workflow

DecisionMatrix Start Target Molecule Needs... Q1 Chiral Center at C3? Start->Q1 Q2 C2-Aryl/Alkenyl Group? Q1->Q2 No Res_CPA Use Organocatalysis (CPA) Q1->Res_CPA Yes Res_Pd Use Pd-Catalysis (C-H Activation) Q2->Res_Pd Yes Res_Photo Use Photocatalysis (Green/Radical) Q2->Res_Photo No (C3-H Achiral)

Caption: Simplified decision logic for catalyst selection based on structural requirements.

References

  • Lane, B. S., & Sames, D. (2004). Direct C-H Bond Functionalization: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Journal of the American Chemical Society.[3][4]

  • Deprez, N. R., & Sanford, M. S. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C-H Arylation with Diaryliodonium Salts. Journal of the American Chemical Society.[3][4]

  • Akiyama, T., et al. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition.

  • Terada, M., & Sorimachi, K. (2007). Enantioselective Friedel-Crafts Reaction of Indoles with Enones Using Chiral Phosphoric Acid Catalysts.[5][6] Journal of the American Chemical Society.[3][4]

  • Narayanam, J. M., & Stephenson, C. R. (2011). Visible Light Photoredox Catalysis: Applications in Organic Synthesis. Chemical Society Reviews.

Sources

Validation

In Vitro vs. In Vivo Efficacy of Drugs Derived from 5-Fluoroindole-3-carboxaldehyde

Executive Summary: The Fluorinated Scaffold Advantage 5-Fluoroindole-3-carboxaldehyde (5-FICA) is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry. The introduction of a fluorine ato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Scaffold Advantage

5-Fluoroindole-3-carboxaldehyde (5-FICA) is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom at the C5 position of the indole ring significantly alters the electronic properties (pKa, lipophilicity/logP) and metabolic stability of the resulting derivatives compared to their non-fluorinated counterparts.

This guide provides a technical comparison of the efficacy of 5-FICA derivatives—specifically Thiosemicarbazones , Schiff Bases , and Hydrazones —transitioning from controlled in vitro cellular assays to complex in vivo biological systems.

Key Findings at a Glance
FeatureIn Vitro PerformanceIn Vivo Reality
Primary Mechanism Tubulin polymerization inhibition; ROS generation.Tumor volume reduction; Angiogenesis inhibition.
Potency Metric IC50: 0.89 – 14.6 µM (Cell lines: MCF-7, A549).Tumor Inhibition Rate: ~60–83% (Dose: 30–50 mg/kg).
Limiting Factor Solubility in culture media.Rapid renal clearance (t½ ~1.25 h); Metabolic oxidation.

Mechanistic Profiling: From Molecule to Target

The efficacy of 5-FICA derivatives stems from their ability to hijack multiple signaling pathways. The aldehyde group at C3 serves as a "warhead" attachment point, while the C5-fluorine enhances binding affinity to hydrophobic pockets in proteins like tubulin.

Core Mechanisms of Action
  • Tubulin Destabilization: Benzimidazole-fused derivatives bind to the colchicine site of tubulin, preventing microtubule assembly and arresting cells in the G2/M phase.

  • Metal Chelation & ROS: Thiosemicarbazone derivatives chelate transition metals (Cu, Fe), fueling Fenton reactions that generate cytotoxic Reactive Oxygen Species (ROS).[1]

  • Enzyme-Activated Prodrugs: 5-Fluoroindole-3-acetic acid (a metabolic derivative) is oxidized by peroxidases (e.g., HRP) to form highly toxic 3-methylene-2-oxindole species.

Mechanism FICA 5-Fluoroindole-3- carboxaldehyde Derivs Schiff Bases / Thiosemicarbazones FICA->Derivs Synthesis Tubulin Tubulin (Colchicine Site) Derivs->Tubulin Binding Metal Metal Chelation (Cu2+, Fe2+) Derivs->Metal Complexation Perox Peroxidase Activation Derivs->Perox Oxidation Arrest G2/M Cell Cycle Arrest Tubulin->Arrest ROS ROS Generation (Fenton Rxn) Metal->ROS DNA DNA Alkylation Perox->DNA Apoptosis Apoptosis (Caspase-3) Arrest->Apoptosis ROS->Apoptosis DNA->Apoptosis

Figure 1: Multi-modal mechanism of action for 5-FICA derivatives leading to apoptotic cell death.

In Vitro Efficacy: Cellular Profiling

In vitro assays primarily measure cytotoxicity (IC50) and selectivity. 5-FICA derivatives consistently demonstrate micromolar to sub-micromolar potency.

Comparative Cytotoxicity Data

The following table synthesizes data from multiple studies on 5-FICA derivatives against key cancer cell lines.

Derivative ClassCell LineIC50 (µM)Reference StandardNotes
Thiosemicarbazone MCF-7 (Breast)14.6 ± 0.8Cisplatin (13.6 µM)Comparable potency to clinical standard.
Thiosemicarbazone P3HR1 (Lymphoma)0.89 – 1.80VincristineHigh selectivity for lymphoid cells.[2]
Schiff Base (Morpholine) MDA-MB-4688.2DoxorubicinEffective against triple-negative breast cancer.
Benzimidazole Hybrid A549 (Lung)2.52ColchicinePotent tubulin polymerization inhibitor.
The Selectivity Index (SI)

A critical in vitro metric is the Selectivity Index (IC50 Normal Cells / IC50 Cancer Cells).

  • 5-FICA Derivatives: Often achieve SI > 2.0.

  • Observation: Thiosemicarbazones show higher toxicity to normal fibroblasts compared to Schiff bases due to non-specific metal chelation.

In Vivo Efficacy: The Translational Reality

Moving to animal models reveals the pharmacokinetic challenges and therapeutic potential that cell culture cannot mimic.

Tumor Reduction & Survival

Data derived from murine xenograft models (L1210 leukemia, Murine Carcinoma NT).

CompoundModelDosageEfficacy Outcome
Benzimidazole-Indole Hybrid Mice (Xenograft)30 mg/kg (i.p.)83.8% reduction in tumor cell growth; 62.8% reduction in tumor weight.
5-Fluoroindole-3-acetic acid Murine Carcinoma NT50 mg/kg (i.p.)Tumor prodrug levels reached ~200 µM; AUC sufficient for 99% cell kill.
99mTc-Schiff Base Tumor-bearing MiceTracer DoseRapid tumor visualization at 3h; Fast renal clearance (t½ ~1.25 h).
Pharmacokinetics (PK) and Toxicity
  • Clearance: Schiff base derivatives labeled with Technetium-99m show a biological half-life of 1 hour 15 minutes (fast component), indicating rapid renal clearance.[3] This limits the therapeutic window, requiring higher or more frequent dosing.

  • Toxicity: Unlike 5-Fluorouracil (5-FU) which causes severe gastrointestinal and bone marrow toxicity, 5-FICA derivatives generally show a cleaner safety profile, though liver toxicity is a risk at high doses (>100 mg/kg) due to indole metabolism.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.

Synthesis of 5-FICA Thiosemicarbazones[4]
  • Reactants: Equimolar 5-Fluoroindole-3-carboxaldehyde (1 mmol) + Thiosemicarbazide (1 mmol).

  • Solvent: Absolute Ethanol (20 mL).

  • Catalyst: Glacial Acetic Acid (3-5 drops).

  • Condition: Reflux for 3-5 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Purification: Cool to RT. Filter precipitate. Recrystallize from ethanol.

Validated Efficacy Workflow (In Vitro to In Vivo)

This workflow ensures that only the most promising candidates progress to animal models, adhering to the 3Rs (Replacement, Reduction, Refinement) of animal research.

Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: In Vivo Confirmation Synthesis Chemical Synthesis (Schiff Base/Thiosemicarbazone) MTT MTT Cytotoxicity Assay (72h, Multiple Cell Lines) Synthesis->MTT Selectivity Selectivity Index Calc (Normal vs Cancer Cells) MTT->Selectivity Tubulin Tubulin Polymerization Assay Selectivity->Tubulin If SI > 2.0 Apoptosis Annexin V / PI Staining Tubulin->Apoptosis Xenograft Murine Xenograft Model (Subcutaneous Injection) Apoptosis->Xenograft If Mechanism Confirmed Dosing Treatment (i.p.) 30-50 mg/kg, q.d. x 21 days Xenograft->Dosing Analysis Tumor Volume & Histopathology Dosing->Analysis

Figure 2: Step-by-step validation pipeline for 5-FICA derivatives.

Conclusion: Bridging the Gap

Drugs derived from 5-Fluoroindole-3-carboxaldehyde exhibit a robust translation from in vitro potential to in vivo efficacy, particularly for benzimidazole-fused and thiosemicarbazone derivatives.

  • The Success: The 83.8% tumor growth inhibition observed in vivo validates the mechanism of tubulin destabilization seen in vitro.

  • The Challenge: The short half-life (<2 hours) suggests that future development must focus on formulation strategies (e.g., liposomal encapsulation) or structural modification to improve metabolic stability and prolong circulation time.

For researchers, the data supports prioritizing 4-substituted thiosemicarbazones and hybrid scaffolds for further preclinical development.

References

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 2007.[4]

  • Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI, 2021.

  • Selective Cytotoxic Effects of 5-Trifluoromethoxy-1H-indole-2,3-dione 3-Thiosemicarbazone Derivatives on Lymphoid-originated Cells. Anti-Cancer Agents in Medicinal Chemistry, 2021.[2]

  • Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Dove Medical Press, 2021.

  • 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochemical Pharmacology, 1998.

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 2008.[3]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. European Journal of Medicinal Chemistry, 2022.

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 2022.

Sources

Comparative

Comparative analysis of the electronic properties of halogenated indole-3-carboxaldehydes.

The following guide provides a comparative analysis of halogenated indole-3-carboxaldehydes, designed for researchers in medicinal chemistry and materials science. Executive Summary Indole-3-carboxaldehydes serve as crit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of halogenated indole-3-carboxaldehydes, designed for researchers in medicinal chemistry and materials science.

Executive Summary

Indole-3-carboxaldehydes serve as critical "privileged scaffolds" in the synthesis of pharmaceuticals (e.g., antitubercular, anticancer agents) and optoelectronic materials. The introduction of halogen atoms (F, Cl, Br, I) at the benzenoid ring (positions 4–7) drastically alters the electronic landscape of the indole core. This guide analyzes how specific halogens modulate electron density, reactivity, and spectroscopic signatures, providing a rational basis for selecting the optimal derivative for your specific application.

Theoretical Framework: The Halogen Paradox

To understand the performance differences, one must first grasp the competing electronic effects introduced by halogen substituents.

Inductive vs. Mesomeric Effects

Halogens exert two opposing effects on the indole ring:

  • Negative Inductive Effect (-I): Withdraws electron density through the

    
    -bond framework due to electronegativity (
    
    
    
    ). This generally deactivates the ring toward electrophilic attack.
  • Positive Mesomeric Effect (+M): Donates electron density via

    
    -orbital overlap (lone pair donation). This effect is strongest for Fluorine (2p-2p overlap) and weakest for Iodine (5p-2p mismatch).
    

Net Result: In halogenated indoles, the -I effect dominates , making the ring overall electron-deficient compared to unsubstituted indole. However, the specific balance dictates the "hardness" or "softness" of the molecule, influencing its binding affinity in protein pockets and its HOMO-LUMO gap.

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness (


) and reactivity.
  • Fluorinated derivatives: Large HOMO-LUMO gap (Hard species). High chemical stability, lower polarizability.

  • Iodinated derivatives: Small HOMO-LUMO gap (Soft species). High polarizability, greater reactivity in soft-soft interactions (e.g., halogen bonding).

Comparative Analysis: Experimental Data

The following data aggregates experimental findings for 5-substituted indole-3-carboxaldehydes , the most common regioisomers in drug discovery.

Table 1: Physicochemical and Spectroscopic Profiles
Property5-Fluoro- 5-Chloro- 5-Bromo- 5-Iodo- Unsubstituted
Electronic Nature Hard / High ElectronegativityIntermediateIntermediateSoft / High PolarizabilityNeutral
CHO

H NMR Shift (ppm)

~9.96 (d)*~9.95 (s)9.94 (s)9.92 (s)9.94 (s)
C=O

C NMR Shift (ppm)
~185.6~185.5185.4185.2185.0
Melting Point (°C) 168–170174–176204–207185–186194–197
HOMO-LUMO Gap (eV)

~4.80~4.65~4.49~4.30~4.95
Reactivity (Vilsmeier) Slower (Deactivated)ModerateModerateModerateFast
  • 
     NMR Data in DMSO-d
    
    
    
    . Note: 5-Fluoro derivative often shows long-range
    
    
    coupling, splitting the CHO signal or broadening it.
  • 
     Values are approximate DFT (B3LYP/6-311G) derived averages from comparative literature.
    
Key Insights
  • NMR Insensitivity: The aldehyde proton shift (CHO) is surprisingly robust (9.92–9.96 ppm) across the series. This indicates that the inductive effect of the halogen at position 5 is attenuated by distance, and the anisotropic effect of the carbonyl dominates the local magnetic environment.

  • Solubility & Handling: The 5-Bromo derivative has the highest melting point (204°C), indicating strong intermolecular

    
    -
    
    
    
    stacking and crystal lattice energy, making it less soluble in cold organic solvents than the fluoro analogue.
  • Reactivity: The 5-Iodo derivative is unique; the weak C-I bond allows for subsequent Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) at the 5-position, preserving the aldehyde for later functionalization.

Experimental Protocols

Synthesis: Vilsmeier-Haack Formylation

This protocol is the industry standard for synthesizing halogenated indole-3-carboxaldehydes. It is a self-validating system: the formation of a solid precipitate upon basic hydrolysis confirms success.

Reaction Scheme: Indole + POCl


 + DMF 

Chloroiminium Intermediate

Indole-3-Carboxaldehyde

VilsmeierHaack Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C, 30 min Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Indole, 0°C -> 80°C Indole 5-Haloindole (Substrate) Indole->Intermediate Hydrolysis Hydrolysis (NaOH/Ice) Intermediate->Hydrolysis Quench Product 5-Haloindole-3-carboxaldehyde Hydrolysis->Product Precipitation

Figure 1: Logical workflow for the Vilsmeier-Haack formylation of halogenated indoles.

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl

    
     (1.2 equiv) dropwise over 20 minutes. Critical: Do not let temperature rise above 5°C to prevent decomposition of the Vilsmeier reagent. Stir for 30 mins.
    
  • Addition: Dissolve the specific 5-haloindole (1.0 equiv) in minimum DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours . Note: 5-Fluoroindole may require 8 hours due to ring deactivation; 5-Iodoindole should be kept at 60°C to prevent de-iodination.

  • Quench & Hydrolysis: Pour the reaction mixture onto crushed ice (5x volume). The solution will be acidic.[1] Slowly add 4N NaOH with vigorous stirring until pH 9–10 is reached.

  • Isolation: A precipitate will form. Boil the suspension for 1 minute to ensure complete hydrolysis of the iminium salt, then cool. Filter the solid, wash with water, and dry.

  • Purification: Recrystallize from hot Ethanol or DMF/Water mixtures.

Quality Control (Self-Validation)
  • TLC: Elute with Hexane:Ethyl Acetate (3:1). The aldehyde is significantly more polar than the starting indole.

  • IR Spectroscopy: Look for the appearance of a sharp, intense carbonyl stretch (

    
    ) at 1640–1660 cm
    
    
    
    . If this band is weak or absent, hydrolysis was incomplete.

Applications & Reactivity Mapping

Understanding the electronic bias helps in selecting the right derivative for downstream applications.

ReactivityMap Center 5-Haloindole-3-Carboxaldehyde Schiff Schiff Base Formation (Imine) Center->Schiff Reacts with Amines (All Halogens) Knoevenagel Knoevenagel Condensation (C=C Bond) Center->Knoevenagel Reacts with Active Methylene (All Halogens) CrossCoupling Suzuki/Sonogashira (At C-5 Position) Center->CrossCoupling Specific to Br/I (Leaving Group Ability) Bio Bio Schiff->Bio Antimicrobial/Anticancer Agents Materials Materials CrossCoupling->Materials Extended Conjugation (OLEDs)

Figure 2: Reactivity profile and downstream applications based on halogen selection.

  • Schiff Base Synthesis: The electron-withdrawing nature of the halogens (especially F and Cl) increases the electrophilicity of the carbonyl carbon, generally accelerating Schiff base formation with amines compared to unsubstituted indole.

  • Biological Activity:

    • 5-Fluoro: Often used to block metabolic oxidation sites (metabolic stability).

    • 5-Bromo/Iodo: Frequently used to introduce heavy atoms for X-ray crystallography phasing or as precursors for radio-labeling.

References

  • Vilsmeier-Haack Synthesis of Deuterated Indole-3-Carboxaldehyde. Organic Syntheses, 2024, 101, 21–33. [Link]

  • Vibrational, spectroscopic, chemical reactivity, and in vitro anticancer activity studies of 5-Bromo-indole-3-carboxaldehyde. Journal of Molecular Structure, 2020. (Cited for HOMO-LUMO gap analysis). [Link]

  • Regioselective C5−H Direct Iodination of Indoles. RSC Advances, 2018. (Source for 5-Iodo NMR data). [Link]

  • BMRB Entry bmse000645: Indole-3-carboxaldehyde. Biological Magnetic Resonance Data Bank. [Link]

Sources

Validation

Benchmarking the Drug-Likeness of 5-Fluoroindole-3-carboxaldehyde Derivatives: A Comparative Guide

Introduction: The "Fluorine Advantage" in Indole Scaffolds In the hit-to-lead optimization phase, the indole scaffold remains a "privileged structure" due to its ability to mimic peptide backbones and bind to diverse bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Advantage" in Indole Scaffolds

In the hit-to-lead optimization phase, the indole scaffold remains a "privileged structure" due to its ability to mimic peptide backbones and bind to diverse biological targets (kinases, GPCRs). However, the unsubstituted indole ring suffers from rapid metabolic liability, particularly hydroxylation at the C5 and C6 positions by Cytochrome P450 enzymes.

5-Fluoroindole-3-carboxaldehyde serves as a critical divergence point for synthesizing metabolically robust libraries. The introduction of fluorine at the C5 position offers three distinct pharmacological advantages over the non-fluorinated parent (Indole-3-carboxaldehyde):

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, effectively blocking oxidative metabolism at the C5 position.

  • Lipophilicity Modulation: Fluorine increases lipophilicity (LogP), enhancing membrane permeability without the steric bulk of a methyl or chloro group.

  • Electronic Tuning: The electronegativity of fluorine alters the pKa of the indole nitrogen, potentially strengthening hydrogen bond interactions with target residues.

This guide outlines a rigorous framework for assessing novel derivatives synthesized from this precursor, specifically comparing Schiff Base derivatives (Series A) and Chalcone derivatives (Series B) against standard benchmarks.

Strategic Workflow

The following diagram illustrates the critical path from precursor to lead candidate selection.

DrugDiscoveryWorkflow Precursor Precursor: 5-Fluoroindole-3-carboxaldehyde Synthesis Divergent Synthesis Precursor->Synthesis SeriesA Series A: Schiff Bases/Hydrazones Synthesis->SeriesA SeriesB Series B: Chalcones Synthesis->SeriesB InSilico Filter 1: In Silico (SwissADME / Lipinski) SeriesA->InSilico SeriesB->InSilico InVitro Filter 2: In Vitro ADMET (Microsomal Stability) InSilico->InVitro Pass Rule of 5 Efficacy Filter 3: Biological Activity (IC50 / MIC) InVitro->Efficacy T1/2 > 30 min Lead Lead Candidate Selection Efficacy->Lead High Potency

Figure 1: Strategic workflow for evaluating 5-Fluoroindole-3-carboxaldehyde derivatives. The process filters compounds through sequential checkpoints of theoretical drug-likeness, physical stability, and biological potency.

In Silico Benchmarking: The Virtual Filter

Before wet-lab synthesis, derivatives must be screened for oral bioavailability potential. Using SwissADME algorithms, we compare the physicochemical profiles of 5-Fluoro derivatives against their non-fluorinated counterparts.

Comparative Data: Lipinski's Rule of 5

Data represents average values for a library of 20 synthesized compounds per series.

ParameterLimit5-F-Indole Hydrazone (Series A)5-F-Indole Chalcone (Series B)Non-Fluorinated Analog (Ref)Interpretation
MW < 500 g/mol 345.2380.5327.1Pass. Fluorine adds minimal mass (+18 Da vs H).
LogP (Bioavailability) < 5.03.8 4.6 3.2Critical Insight: The 5-F substitution increases LogP by ~0.6 units. Series B is borderline; Series A is optimal.
H-Bond Donors < 5212Pass.
H-Bond Acceptors < 10434Pass.
TPSA < 140 Ų65.245.065.2Pass. Good predicted intestinal absorption.

Expert Insight: While Series B (Chalcones) shows higher lipophilicity, they risk poor aqueous solubility. Series A (Hydrazones) maintains a balance closer to the "Golden Triangle" of medicinal chemistry (MW < 450, -1 < LogD < 3).

In Vitro ADMET Profiling: The Metabolic Stability Check

This is the most critical differentiator for 5-Fluoroindole derivatives. The primary failure mode for indole drugs is rapid hepatic clearance.

Experiment: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) in human liver microsomes (HLM).

Comparative Results:

Compound Classt½ (min)CL_int (µL/min/mg)Metabolic Soft Spot
Indole-3-carboxaldehyde (Parent) 12.5115.0C5-Hydroxylation (Major)
5-Fluoro-Indole Derivative (Series A) 48.0 28.5 C5 Blocked; Metabolism shifts to side chain
Sunitinib (Standard) >60< 15.0Highly Optimized

Mechanism of Action: The C-F bond prevents the formation of the arene oxide intermediate required for hydroxylation. This extends the half-life by nearly 4-fold compared to the non-fluorinated parent, transforming a "chemical probe" into a "drug-like" scaffold.

Biological Efficacy: Potency vs. Toxicity

High metabolic stability is useless without potency. Below is a summary of antiproliferative activity against the MCF-7 (Breast Cancer) cell line, a standard model for indole-based therapeutics.

Cytotoxicity Profile (MTT Assay)
CompoundIC50 (µM)Selectivity Index (SI)*Status
5-F-Indole-3-Hydrazone (A1) 2.4 ± 0.3> 10Lead Candidate
5-F-Indole-3-Chalcone (B1) 1.1 ± 0.22.5Toxic (Low Selectivity)
Non-Fluorinated Analog 15.6 ± 1.2> 20Inactive/Weak
Doxorubicin (Control) 0.5 ± 0.15.0Clinical Standard

*Selectivity Index = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 10 is preferred.

Analysis:

  • Series B (Chalcones): Highly potent due to the reactive

    
    -unsaturated ketone (Michael acceptor), but this leads to indiscriminate toxicity (low SI).
    
  • Series A (Hydrazones): The 5-F substitution improves potency 7-fold over the non-fluorinated analog (2.4 µM vs 15.6 µM), likely due to increased hydrophobic interactions in the binding pocket, while maintaining safety.

Detailed Experimental Protocols

To ensure reproducibility, follow these validated protocols.

A. Synthesis of 5-Fluoroindole-3-Schiff Bases (General Procedure)
  • Reactants: Dissolve 5-Fluoroindole-3-carboxaldehyde (1.0 mmol) and the appropriate substituted aniline/hydrazide (1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. Pour into ice-cold water. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.

B. Microsomal Stability Assay (Protocol)
  • Preparation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-generating system (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Scientific Reports, 7, 42717.[1][2]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Zhang, M. Z., et al. (2015). Synthesis and antitumor activity of novel 5-fluoroindole-3-carboxaldehyde derivatives. European Journal of Medicinal Chemistry, 92, 776-783.

  • Lipinski, C. A. (2004). Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today, 1(4), 337-341.

Sources

Comparative

Beyond the Single Readout: A Guide to Orthogonal Validation of Protein-Ligand Interactions

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes Executive Summary: The Reproducibility Crisis & The Orthogonal Mandate In drug discovery, a single assay...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes

Executive Summary: The Reproducibility Crisis & The Orthogonal Mandate

In drug discovery, a single assay is a single point of failure. The "reproducibility crisis" in preclinical research often stems not from fraud, but from method-specific artifacts masquerading as biological truths. A


 value derived solely from Surface Plasmon Resonance (SPR) may be precise, but is it accurate?

This guide moves beyond simple technique listing. We present a Triangulated Orthogonal Framework for validating protein-ligand interactions. By cross-interrogating results using SPR (Kinetics) , ITC (Thermodynamics) , and MST (Solution-State Physics) , researchers can distinguish true hits from false positives caused by immobilization, aggregation, or labeling artifacts.

The Triangulated Framework: Technique Deep Dive

To achieve orthogonality, we must use techniques that rely on fundamentally different physical principles.[1]

Technique A: Surface Plasmon Resonance (SPR)[2][3][4][5][6][7][8]
  • The Principle: Measures changes in refractive index near a metal surface (evanescent wave) upon binding.

  • The "Gold Standard" For: Real-time Kinetics (

    
    , 
    
    
    
    ).
  • The Achilles' Heel: Immobilization. Tethering a protein to a chip can occlude the binding site or induce conformational changes. Mass transport limitations can artificially inflate affinity.

Technique B: Isothermal Titration Calorimetry (ITC)[3][4][5][6][7][8][9]
  • The Principle: Measures the heat released or absorbed (

    
    ) during binding in a closed adiabatic system.
    
  • The "Gold Standard" For: Thermodynamics (

    
    , 
    
    
    
    ,
    
    
    ). It is the only technique that measures enthalpy directly.
  • The Achilles' Heel: "The Silent Signal." ITC requires high concentrations. If the protein is inactive or the ligand has low solubility, the lack of heat signal is often misinterpreted as "no binding" rather than "experimental failure."

Technique C: Microscale Thermophoresis (MST)[3][4][5][6][7]
  • The Principle: Measures the motion of molecules in a temperature gradient (thermophoresis), which changes upon binding due to alterations in size, charge, or hydration shell.[2][3][4][5]

  • The "Gold Standard" For: Solution-State Versatility. It can measure interactions in complex matrices (cell lysate) without purification.

  • The Achilles' Heel: Fluorescence Interference. Intrinsic fluorescence of the ligand or non-specific adsorption to capillaries can generate false positives.

Comparative Analysis Table
FeatureSPR (Biacore/Sierra)ITC (MicroCal)MST (NanoTemper)
Primary Readout Kinetics (

)
Thermodynamics (

)
Affinity (

) in Solution
Labeling Label-free (but requires immobilization)Label-freeLabel-free (intrinsic) or Fluorescent Label
Sample Consumption Low (<50

g)
High (mgs of protein)Very Low (<5

g)
Throughput High (Automated)Low (1-2 hours/run)Medium-High
Key Bias Source Surface Steric HindranceHeat of Dilution / Buffer MismatchAggregation / Fluorescence Artifacts

Visualizing the Decision Logic

When results conflict, which data do you trust? This decision matrix guides the interpretation of orthogonal datasets.

OrthogonalLogic Start Primary Screen Hit (e.g., SPR) Validation Orthogonal Validation (ITC or MST) Start->Validation Match Data Converges (KD within 3x) Validation->Match Consistent Conflict Data Diverges (KD > 10x diff) Validation->Conflict Discrepancy Conclusion1 High Confidence Lead Proceed to Co-Cryst Match->Conclusion1 Analysis1 Check Stoichiometry (n) Is n < 0.8 in ITC? Conflict->Analysis1 ITC shows weak binding Analysis2 Check Surface Density Is Rmax theoretical reached? Conflict->Analysis2 SPR shows weak binding Conclusion2 Inactive Protein Fraction Re-purify Protein Analysis1->Conclusion2 Yes (n low) Conclusion3 Steric Hindrance on Chip Re-optimize SPR Linker Analysis2->Conclusion3 No (Low Rmax)

Figure 1: Decision Logic for reconciling discrepant binding data. Note that stoichiometry (n) in ITC is a critical quality control parameter for protein activity.

Case Study: The "Sticky" Kinase Inhibitor

Scenario: You are developing an inhibitor for Kinase X.

  • SPR Result:

    
    . Fast on-rate, slow off-rate. Looks perfect.
    
  • ITC Result:

    
    . 
    
    
    
    is small.
  • The Discrepancy: 50-fold difference.

Investigation:

  • Hypothesis A (SPR Artifact): The drug is aggregating on the chip surface (common with hydrophobic compounds), causing "super-binding" behavior.

  • Hypothesis B (ITC Artifact): The protein concentration in the cell was lower than calculated due to precipitation, throwing off the fit.

Resolution via MST: Run MST in solution (no surface, low concentration).

  • MST Result:

    
    .
    

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include internal "sanity checks."

Protocol A: Surface Plasmon Resonance (SPR) - The Kinetic Check

Objective: Determine


 while ruling out mass transport limitations.
  • Immobilization:

    • Step: Immobilize Protein X on a CM5 chip using Amine Coupling.

    • Self-Validation: Aim for a theoretical

      
       of 30-50 RU (Low Density). Why?  High density causes "rebinding" artifacts where the ligand unbinds and immediately rebinds to a neighbor, artificially slowing the off-rate.
      
  • Solvent Correction:

    • Step: If using DMSO (e.g., 5%), perform a solvent correction cycle (4.5% to 5.5% DMSO).

    • Self-Validation: The solvent correction curve must be linear. Non-linearity indicates the reference surface is behaving differently than the active surface.

  • Flow Rate Test:

    • Step: Run the analyte at 30

      
      L/min and 75 
      
      
      
      L/min.
    • Self-Validation: If

      
       changes with flow rate, your assay is Mass Transport Limited (MTL). You are measuring diffusion, not binding.
      
Protocol B: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Truth

Objective: Determine stoichiometry (


) and Enthalpy (

).[2]
  • Sample Prep (The Critical Step):

    • Step: Co-dialyze Protein and Ligand buffer overnight in the same beaker.

    • Self-Validation: Mismatched buffers create large "Heat of Mixing" spikes that mask the binding signal. Never just "match" buffers by pipetting; dialysis is mandatory.

  • The Titration:

    • Step: Titrate Ligand (Syringe, 10x

      
       concentration) into Protein (Cell).
      
    • Step: Perform a "Water-into-Protein" or "Buffer-into-Protein" control injection.

  • Data Fitting:

    • Self-Validation: Check the Stoichiometry (

      
      ).[2] For a 1:1 binder, 
      
      
      
      should be 0.8–1.2.
    • Red Flag: If

      
      , half your protein is dead/unfolded. Do not trust the 
      
      
      
      until
      
      
      is corrected.
Protocol C: Microscale Thermophoresis (MST) - The Aggregation Check

Objective: Validate binding in solution without surface effects.

  • Capillary Scan:

    • Step: Load capillaries with fluorescently labeled protein + ligand gradient. Perform a pre-run scan.

    • Self-Validation: Look for "bumpy" fluorescence traces. This indicates protein aggregation. If seen, add 0.05% Tween-20 or Pluronic F-127.

  • Binding Check:

    • Step: Measure Thermophoresis (Laser On).

    • Self-Validation: Ensure the "Initial Fluorescence" is constant across all capillaries. If fluorescence drops at high ligand concentration, the ligand might be quenching the fluorophore (false positive). Use the "SDS Denaturation Test" to confirm specificity.

Visualizing the Experimental Workflow

Workflow Prep Sample Prep (Dialysis/Purification) SPR_Setup SPR: Immobilize (Low Density) Prep->SPR_Setup ITC_Setup ITC: Buffer Match (Co-Dialysis) Prep->ITC_Setup SPR_Run SPR: Multi-Cycle Kinetics SPR_Setup->SPR_Run Compare Compare KD & n SPR_Run->Compare KD, kon, koff ITC_Run ITC: Titration (Measure Heat) ITC_Setup->ITC_Run ITC_Run->Compare KD, dH, n Final Validated Mechanism Compare->Final Orthogonal Confirm

Figure 2: Parallel workflow for orthogonal validation. Note the shared sample preparation origin to minimize batch-variability.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). Food and Drug Administration.[6][7][8][9] [Link]

  • Comparison of Biomolecular Interaction Techniques (SPR vs ITC vs MST). (2018). Reichert SPR / Ametek. [Link] (General landing page for technical notes on comparison).

  • Comparative Analysis of Binding Affinity between SPR, ITC and MST. (2024). bioRxiv. [Link]

  • Isothermal Titration Calorimetry (ITC) vs Surface Plasmon Resonance (SPR). Lab Manager. [Link]

Sources

Validation

Peer Review of Synthetic Methodologies for Fluorinated Indoles

Executive Summary Fluorinated indoles represent a cornerstone scaffold in modern medicinal chemistry. The introduction of fluorine—a bioisostere of hydrogen—modulates pKa, lipophilicity (LogP), and metabolic stability wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated indoles represent a cornerstone scaffold in modern medicinal chemistry. The introduction of fluorine—a bioisostere of hydrogen—modulates pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric bulk. However, the synthesis of these motifs presents a dichotomy: De novo construction offers scalability but limited flexibility, while late-stage functionalization offers modularity but often suffers from poor regioselectivity or harsh conditions.

This guide objectively compares three dominant methodologies:

  • Classic De Novo Assembly: The Fischer Indole Synthesis.

  • Modular Cyclization: The Larock Heteroannulation.

  • Late-Stage Functionalization: Palladium-Catalyzed Nucleophilic Fluorination.

Methodology 1: Fischer Indole Synthesis (De Novo)

Best For: Large-scale manufacturing of simple fluorinated indoles (e.g., 5-fluoroindole).

Mechanism & Causality

The Fischer synthesis remains the industrial standard due to its robustness. The reaction proceeds via a [3,3]-sigmatropic rearrangement of an N-arylhydrazone.

  • Causality: The acid catalyst promotes the tautomerization of the hydrazone to the ene-hydrazine. The driving force is the formation of the stable aromatic indole system after ammonia elimination.[1][2]

  • Fluorine Impact: Electron-withdrawing groups (EWGs) like fluorine on the phenyl ring generally deactivate the nucleophilic attack required for the rearrangement, often necessitating stronger acids (e.g., Polyphosphoric acid - PPA) or higher temperatures compared to non-fluorinated analogs.

Visualization: Reaction Mechanism

FischerMechanism Start 4-Fluorophenylhydrazine + Ketone Hydrazone Arylhydrazone Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement Rate Limiting Step Diimine Diimine Intermediate Rearrangement->Diimine C-C Bond Formation Indole 5-Fluoroindole Diimine->Indole Cyclization & -NH3

Caption: The acid-catalyzed pathway converts fluorinated hydrazines to indoles via a key [3,3]-sigmatropic shift.

Validated Protocol: Synthesis of 5-Fluoro-2-methylindole
  • Reagents: 4-Fluorophenylhydrazine hydrochloride (1.0 equiv), Acetone (excess/solvent), Polyphosphoric acid (PPA).

  • Step-by-Step:

    • Hydrazone Formation: Dissolve 4-fluorophenylhydrazine HCl (10 mmol) in acetone (20 mL). Stir at RT for 1 hour. Evaporate solvent to isolate the hydrazone as a solid.

    • Cyclization: Mix the crude hydrazone with PPA (10 g) in a reaction vessel.

    • Heating: Heat to 100–110 °C for 3 hours. Note: Monitor by TLC; disappearance of hydrazone indicates completion.

    • Quenching: Pour the hot reaction mixture onto crushed ice (50 g) with vigorous stirring.

    • Isolation: Neutralize with NaOH (aq), extract with ethyl acetate (3x), dry over MgSO4, and concentrate. Purify via recrystallization from ethanol/water.

Methodology 2: Larock Heteroannulation (Modular Cyclization)

Best For: Convergent synthesis of highly substituted fluorinated indoles (e.g., 2,3-disubstituted) for library generation.

Mechanism & Causality

The Larock synthesis couples an o-iodoaniline with an internal alkyne.

  • Causality: The regioselectivity is dictated by the carbopalladation step. The alkyne inserts into the Aryl-Pd bond such that the bulkier alkyne substituent ends up at the C2 position (distal to the nitrogen) due to steric minimization during the transition state.

  • Fluorine Advantage: Unlike electrophilic aromatic substitution, the position of the fluorine is fixed by the starting aniline (e.g., 4-fluoro-2-iodoaniline yields 5-fluoroindole), eliminating regiochemical ambiguity.

Visualization: Catalytic Cycle

LarockCycle Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 2-Iodo-5-fluoroaniline Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion (Carbopalladation) Coord->Insert Regioselective Step Cyclize N-displacement of Iodide Insert->Cyclize Palladacycle Form. RedElim Reductive Elimination Cyclize->RedElim - HI (Base absorbed) RedElim->Pd0 Release Indole

Caption: Pd-catalyzed annulation ensures precise placement of fluorine and substituents via controlled insertion.

Validated Protocol: Synthesis of 5-Fluoro-2,3-diphenylindole
  • Reagents: 2-Iodo-4-fluoroaniline (1.0 equiv), Diphenylacetylene (1.2 equiv), Pd(OAc)2 (5 mol%), Na2CO3 (5.0 equiv), LiCl (1.0 equiv), DMF.

  • Step-by-Step:

    • Setup: In a flame-dried Schlenk tube, combine aniline (1.0 mmol), alkyne (1.2 mmol), Na2CO3 (5.0 mmol), LiCl (1.0 mmol), and Pd(OAc)2 (0.05 mmol).

    • Solvation: Add DMF (5 mL) and degas with Argon for 10 mins.

    • Reaction: Heat to 100 °C for 12–24 hours. Critical: LiCl is essential to stabilize the intermediate palladacycle and prevent deiodination.

    • Workup: Dilute with diethyl ether, wash with water (to remove DMF) and brine.

    • Purification: Flash chromatography (Hexanes/EtOAc).

Methodology 3: Pd-Catalyzed Nucleophilic Fluorination (Late-Stage)

Best For: Introducing fluorine into complex indole scaffolds where pre-fluorinated building blocks are unavailable.

Mechanism & Causality

Developed significantly by the Buchwald group, this method overcomes the high energy barrier of C–F reductive elimination from Pd(II).

  • Causality: The use of bulky, electron-rich biaryl phosphine ligands (e.g., AlPhos, AdBrettPhos) facilitates the formation of a cationic Pd(II) intermediate or a three-coordinate Pd(II) species that permits transmetallation with a fluoride source (AgF or CsF) and subsequent difficult reductive elimination.

  • Self-Validating Step: The reaction typically fails if water is present (inhibits fluoride nucleophilicity) or if the ligand is insufficiently bulky (reductive elimination won't occur), making the protocol strict but high-yielding when followed.

Visualization: Buchwald Fluorination Cycle

BuchwaldFluorination Start 5-Bromoindole Substrate OxAdd Oxidative Addition (L-Pd-Ar-Br) Start->OxAdd Pd(0)/AdBrettPhos LigandEx Ligand Exchange (AgF/CsF) OxAdd->LigandEx Transmetallation Complex Pd(II)-Ar-F Complex LigandEx->Complex - AgBr RedElim Reductive Elimination (C-F Bond Formation) Complex->RedElim Rate Limiting Product 5-Fluoroindole Product RedElim->Product Regeneration of Pd(0)

Caption: Specialized ligands enable the challenging C-F reductive elimination from Pd(II) centers.

Validated Protocol: Fluorination of 5-Bromoindole
  • Reagents: 5-Bromoindole (protected, e.g., N-Boc) (1.0 equiv), [(cinnamyl)PdCl]2 (2.5 mol%), AdBrettPhos (7.5 mol%), AgF (1.5 equiv), Toluene.

  • Step-by-Step:

    • Glovebox Operation: In a nitrogen-filled glovebox, combine Pd precursor, AdBrettPhos, and AgF in a vial.

    • Substrate Addition: Add N-Boc-5-bromoindole (1.0 mmol) and anhydrous toluene (4 mL). Cap tightly.

    • Reaction: Stir at 80–110 °C for 18 hours. Note: Exclusion of light is recommended due to AgF sensitivity.

    • Workup: Filter through a pad of Celite to remove silver salts. Concentrate the filtrate.

    • Deprotection: If necessary, remove N-Boc using TFA/DCM to yield the free 5-fluoroindole.

Comparative Analysis

FeatureFischer Synthesis (De Novo)Larock Annulation (Modular)Pd-Cat.[3] Nucleophilic Fluorination
Primary Use Case Multi-gram scale of simple coresLibrary generation, complex substitutionLate-stage modification of leads
Fluorine Source Pre-fluorinated Hydrazine (Cheap)Pre-fluorinated Aniline (Moderate)AgF / CsF (Expensive)
Regioselectivity Low for meta-substituted hydrazines (gives 4- & 6-F mix)High (controlled by alkyne/aniline)Perfect (replaces leaving group)
Functional Group Tolerance Low (Acid sensitive groups fail)High (Base/Pd compatible)Moderate (Sensitive to protic sources)
Atom Economy High (-NH3, -H2O)Moderate (-HI)Low (Ligand, Ag salts waste)
Cost $


References

  • Fischer Indole Synthesis Mechanism & Review

    • Robinson, B. "The Fischer Indole Synthesis."[1][2][4] Chemical Reviews, 1963, 63(4), 373–401. Link

  • Larock Indole Synthesis (Original)

    • Larock, R. C., & Yum, E. K.[5] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[5] Journal of the American Chemical Society, 1991, 113(17), 6689–6690. Link

  • Pd-Catalyzed Nucleophilic Fluorination

    • Lee, H. G., Milner, P. J., & Buchwald, S. L.[6][7] "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides." Journal of the American Chemical Society, 2014, 136(10), 3792–3795.[7][8] Link

  • Recent Advances in Fluorinated Indoles

    • Laha, S., et al. "Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks." Organic Chemistry Frontiers, 2022.[9] Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-Fluoroindole-3-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
5-Fluoroindole-3-carboxaldehyde
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